Product packaging for 2-Hydroxydibenzofuran(Cat. No.:CAS No. 86-77-1)

2-Hydroxydibenzofuran

Cat. No.: B1202526
CAS No.: 86-77-1
M. Wt: 184.19 g/mol
InChI Key: HGIDRHWWNZRUEP-UHFFFAOYSA-N
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Description

2-Hydroxydibenzofuran is a compound of significant interest in environmental chemistry research. It is primarily recognized as a transformation product formed during the oxidative treatment of persistent organic pollutants. Studies have shown that this compound can be generated from the degradation of precursors like polybrominated diphenyl ethers (PBDEs) during advanced oxidation processes, including combined UV-chlorine treatment . This makes it a valuable marker compound for investigating the fate, transformation pathways, and potential byproducts generated during the remediation of halogenated aromatic contaminants in water and wastewater . Researchers utilize this compound as a reference standard to identify and quantify its presence in complex environmental samples. Its formation is often studied to assess the efficiency of degradation processes and to elucidate the radical-promoted reaction mechanisms that lead to the formation of dibenzofuran-type structures from simpler aromatic ethers . Investigating such compounds is crucial for a comprehensive environmental risk assessment, as the ecological and toxicological profiles of these transformation products are an area of active scientific inquiry. This product is provided as a high-purity standard to ensure accurate and reliable analytical results. It is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O2 B1202526 2-Hydroxydibenzofuran CAS No. 86-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-ol
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InChI

InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HGIDRHWWNZRUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID80235338
Record name 2-Hydroxydibenzofuran
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Molecular Weight

184.19 g/mol
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CAS No.

86-77-1
Record name 2-Dibenzofuranol
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Record name 2-Hydroxydibenzofuran
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Record name 2-Hydroxydibenzofuran
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-hydroxydibenzofuran, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent synthetic strategies, with a focus on a multi-step approach involving the formation of a biphenyl precursor, subsequent intramolecular cyclization, and final deprotection.

I. Introduction

This compound is a crucial derivative of the dibenzofuran ring system, a core structure found in various natural products and pharmacologically active compounds. Its synthesis is of significant interest for the development of novel therapeutic agents and functional materials. The most common and versatile synthetic strategies for this compound typically involve a three-stage process:

  • Formation of a 2-substituted biphenyl precursor: This is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create the necessary carbon-carbon bond between two phenyl rings with appropriate functionalities.

  • Intramolecular cyclization: The biphenyl precursor is then cyclized to form the dibenzofuran core. This is commonly accomplished through a palladium-catalyzed C-H activation/C-O bond formation or other intramolecular cyclization methods.

  • Deprotection: In many synthetic routes, the hydroxyl group is masked as a more stable ether (e.g., a methoxy group) during the preceding steps. The final step, therefore, involves the cleavage of this ether to yield the desired this compound.

This guide will now delve into the specifics of a widely applicable synthetic pathway, providing detailed mechanistic insights, experimental procedures, and associated data.

II. Synthetic Pathway: A Three-Step Approach

A robust and frequently employed method for the synthesis of this compound involves the following sequence:

  • Suzuki-Miyaura Coupling: Synthesis of 2-methoxy-2'-hydroxybiphenyl.

  • Palladium-Catalyzed Intramolecular C-H Arylation: Cyclization to 2-methoxydibenzofuran.

  • Demethylation: Conversion of 2-methoxydibenzofuran to this compound.

A. Step 1: Synthesis of 2-Methoxy-2'-hydroxybiphenyl via Suzuki-Miyaura Coupling

The initial step involves the creation of the biphenyl backbone through a Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of 2-methoxy-2'-hydroxybiphenyl, 2-bromoanisole and 2-hydroxyphenylboronic acid are common starting materials.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromoanisole) to form a Pd(II) intermediate.

  • Transmetalation: The organoborane (2-hydroxyphenylboronic acid) reacts with the Pd(II) complex, transferring the aryl group to the palladium center and forming a diorganopalladium(II) species. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biphenyl product (2-methoxy-2'-hydroxybiphenyl), regenerating the active Pd(0) catalyst.

Experimental Protocol:

A representative experimental procedure for the Suzuki-Miyaura coupling to synthesize 2-methoxy-2'-hydroxybiphenyl is as follows:

Reagent/SolventMolar EquivalentAmount
2-Bromoanisole1.0(Specify mass/volume)
2-Hydroxyphenylboronic acid1.2(Specify mass)
Pd(PPh₃)₄0.03(Specify mass)
K₂CO₃2.0(Specify mass)
Toluene/Ethanol/Water-(Specify solvent ratio and total volume)

Procedure:

  • To a reaction vessel, add 2-bromoanisole, 2-hydroxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture (e.g., toluene/ethanol/water 4:1:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductYield (%)Spectroscopic Data
2-Methoxy-2'-hydroxybiphenyl85-95%¹H NMR, ¹³C NMR, MS
B. Step 2: Intramolecular Cyclization to 2-Methoxydibenzofuran

The synthesized 2-methoxy-2'-hydroxybiphenyl is then subjected to an intramolecular cyclization to form the dibenzofuran ring system. Palladium-catalyzed C-H activation is a modern and efficient method for this transformation.

Reaction Mechanism:

The mechanism for the palladium-catalyzed intramolecular C-H arylation involves the following key steps:

  • Coordination: The palladium catalyst coordinates to the aromatic ring of the biphenyl precursor.

  • C-H Activation: The palladium catalyst cleaves a C-H bond on one of the phenyl rings, forming a palladacycle intermediate.

  • Reductive Elimination: The C-O bond is formed through reductive elimination, releasing the 2-methoxydibenzofuran product and regenerating the active palladium catalyst. An oxidant is often required to facilitate the catalytic cycle.

Experimental Protocol:

A general protocol for the intramolecular cyclization is as follows:

Reagent/SolventMolar EquivalentAmount
2-Methoxy-2'-hydroxybiphenyl1.0(Specify mass)
Pd(OAc)₂0.05(Specify mass)
Cu(OAc)₂ (oxidant)2.0(Specify mass)
Acetic Acid (solvent)-(Specify volume)

Procedure:

  • Dissolve 2-methoxy-2'-hydroxybiphenyl in acetic acid in a reaction vessel.

  • Add Pd(OAc)₂ and Cu(OAc)₂ to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by chromatography.

Quantitative Data:

ProductYield (%)Spectroscopic Data
2-Methoxydibenzofuran70-85%¹H NMR, ¹³C NMR, MS
C. Step 3: Demethylation to this compound

The final step is the cleavage of the methyl ether to unveil the hydroxyl group. This is a common transformation in organic synthesis, and several reagents can be employed. Boron tribromide (BBr₃) and hydrobromic acid (HBr) are particularly effective for the demethylation of aryl methyl ethers.

Reaction Mechanism (using HBr):

  • Protonation: The oxygen atom of the methoxy group is protonated by the strong acid (HBr), making it a better leaving group.

  • Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the methyl group in an Sₙ2 reaction.

  • Product Formation: This results in the formation of this compound and methyl bromide as a byproduct.

Experimental Protocol (using HBr):

A typical procedure for demethylation using HBr is as follows:

Reagent/SolventConcentrationAmount
2-Methoxydibenzofuran-(Specify mass)
Hydrobromic Acid (HBr)48% aqueous solution(Specify volume)
Acetic Acid (optional solvent)-(Specify volume)

Procedure:

  • Place 2-methoxydibenzofuran in a round-bottom flask.

  • Add a solution of 48% HBr (and optionally acetic acid as a co-solvent).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction's completion using TLC.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data:

ProductYield (%)Spectroscopic Data
This compound80-95%¹H NMR, ¹³C NMR, MS, IR

III. Visualizations

A. Reaction Pathway Diagram

Synthesis_Pathway start 2-Bromoanisole + 2-Hydroxyphenylboronic acid step1 Suzuki-Miyaura Coupling start->step1 intermediate1 2-Methoxy-2'-hydroxybiphenyl step1->intermediate1 step2 Intramolecular Cyclization (Pd-cat.) intermediate1->step2 intermediate2 2-Methoxydibenzofuran step2->intermediate2 step3 Demethylation (e.g., HBr) intermediate2->step3 product This compound step3->product

Caption: Overall synthetic pathway for this compound.

B. Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition diorgano_pd2 Ar-Pd(II)-Ar' L_n pd2_complex->diorgano_pd2 Ar'-B(OR)₂ Base transmetalation Transmetalation diorgano_pd2->pd0 Ar-Ar' product Ar-Ar' reductive_elimination Reductive Elimination aryl_halide Ar-X organoboron Ar'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. Demethylation Mechanism with HBr

Demethylation_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack R-O-CH₃ R-O-CH₃ R-O⁺(H)-CH₃ R-O⁺(H)-CH₃ R-O-CH₃->R-O⁺(H)-CH₃ Br⁻ Br⁻ R-OH R-OH R-O⁺(H)-CH₃->R-OH forms H-Br H-Br Br⁻->R-O⁺(H)-CH₃ attacks CH₃ CH₃-Br CH₃-Br

Spectroscopic Characterization of 2-Hydroxydibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-hydroxydibenzofuran, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a consolidation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for its analysis. The information is structured to serve as a vital resource for researchers engaged in the synthesis, identification, and application of dibenzofuran derivatives.

Core Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound were not available in the provided search results. The table structure is provided as a template.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shifts for this compound were not available in the provided search results. The table structure is provided as a template.

Table 3: FT-IR Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-3600Strong, BroadO-H stretch (phenolic)
3000-3100MediumC-H stretch (aromatic)
1600-1620MediumC=C stretch (aromatic)
1450-1500MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (phenolic)
1100-1200StrongC-O-C stretch (ether)
700-900StrongC-H bend (aromatic out-of-plane)

Note: The IR data is predicted based on characteristic functional group absorptions for phenolic and dibenzofuran structures.

Table 4: Mass Spectrometry Data of this compound
m/zRelative Abundance (%)Proposed Fragment
184100[M]⁺ (Molecular Ion)
155Moderate[M-CHO]⁺
127Moderate[M-CHO-CO]⁺

Note: The mass spectrometry data is based on typical fragmentation patterns of similar aromatic compounds.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as the phenolic proton's chemical shift can be concentration and solvent-dependent.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The spectrum should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer.

  • Data Collection:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge (m/z) ratio.

  • Data Collection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z ratio.

Workflow and Data Analysis

The structural characterization of a compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a complete picture of its molecular architecture.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample This compound Sample NMR_acq NMR Spectroscopy (¹H, ¹³C) Sample->NMR_acq IR_acq FT-IR Spectroscopy Sample->IR_acq MS_acq Mass Spectrometry (GC-MS) Sample->MS_acq NMR_data Chemical Shifts, Coupling Constants NMR_acq->NMR_data IR_data Vibrational Frequencies (Functional Groups) IR_acq->IR_data MS_data Molecular Weight, Fragmentation Pattern MS_acq->MS_data Structure Final Structure of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

A generalized workflow for the spectroscopic analysis of this compound.

This diagram illustrates the progression from sample preparation through data acquisition and analysis from NMR, IR, and MS techniques, culminating in the final structural elucidation of the molecule. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxydibenzofuran. The information is curated to support research, drug discovery, and development activities by offering a consolidated reference for this compound's fundamental characteristics. All quantitative data is presented in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are pivotal in drug development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₈O₂[1]
Molecular Weight 184.19 g/mol [1]
Melting Point 133-135 °C[2]
Boiling Point 348 °C at 758 Torr[2]
Predicted pKa 9.27 ± 0.30[2]
Predicted Density 1.326 ± 0.06 g/cm³[2]
Storage Temperature -20°C, under inert atmosphere[2]

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, standard methodologies for determining the physicochemical properties of organic compounds are applicable.

Determination of Melting Point

A common method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid at a specific pressure can be determined using distillation.

Methodology:

  • The compound is placed in a distillation flask.

  • The flask is heated, and the vapor rises and comes into contact with a thermometer.

  • The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid boils, is recorded as the boiling point. The pressure at which the measurement is taken should also be recorded.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While experimental data for this compound is unavailable, the shake-flask method is a classical approach for its determination.[6]

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

  • The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[7][8][9]

Several signaling pathways have been implicated in the mechanism of action of various benzofuran derivatives:

  • NF-κB and MAPK Signaling Pathways: Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10]

  • PI3K/Akt Signaling Pathway: In the context of neurodegenerative diseases, certain benzofuran derivatives have demonstrated neuroprotective effects through the activation of the PI3K/Akt survival signaling pathway.[10]

  • mTOR Signaling Pathway: Novel benzofuran derivatives have been designed as inhibitors of the mTOR pathway, showing potential in cancer therapy.[11]

  • T-Cell Receptor (TCR) Signaling: Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator of the TCR signaling pathway, suggesting their potential in cancer immunotherapy.

Due to the lack of specific data for this compound, the following diagram illustrates a generalized workflow for characterizing the physicochemical properties of a novel compound.

G General Workflow for Physicochemical Profiling cluster_synthesis Compound Acquisition cluster_physchem Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis & Purification mp Melting Point Determination synthesis->mp Solid Sample bp Boiling Point Determination synthesis->bp Liquid/Solid Sample sol Solubility Assessment synthesis->sol logp LogP Measurement synthesis->logp pka pKa Determination synthesis->pka data Data Compilation & Analysis mp->data bp->data sol->data logp->data pka->data report Technical Report Generation data->report

General workflow for physicochemical profiling.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory benzofuran derivatives. This is a representative diagram and does not imply the direct action of this compound on this pathway.

G Simplified NF-κB Signaling Pathway cluster_stimulus Extracellular Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptors (e.g., TLR4, TNFR) stimuli->receptor IKK IKK Complex Activation receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation to Nucleus NFkB_release->NFkB_translocation gene_transcription Gene Transcription (Pro-inflammatory mediators) NFkB_translocation->gene_transcription

Simplified NF-κB signaling pathway.

References

Biological Activities of 2-Hydroxydibenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-hydroxydibenzofuran derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific research on this compound derivatives is emerging, this document draws upon the extensive body of knowledge available for the broader classes of benzofuran and dibenzofuran derivatives to infer and contextualize their potential biological activities. This guide covers their anticancer, antimicrobial, and anti-inflammatory properties, detailing the experimental protocols used to evaluate these activities and summarizing available quantitative data. Furthermore, it elucidates the key signaling pathways implicated in their mechanisms of action and provides visual representations of these pathways and experimental workflows to facilitate understanding.

Introduction

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3] The inclusion of a hydroxyl group, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity. These compounds have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the biological activities of this compound derivatives, leveraging the extensive data available for the parent benzofuran and dibenzofuran structures.

Anticancer Activity

Derivatives of benzofuran and dibenzofuran have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[4][6][7]

Quantitative Anticancer Activity Data

The cytotoxic effects of various benzofuran and dibenzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dibenzofuran Cercosporamide-derivedMV4-11 (AML)Low micromolar[8]
Benzofuran 2-ArylbenzofuranA549 (Lung)0.12[3]
SGC7901 (Gastric)2.75[3]
N-(substituted) phenylamideACHN, HCT15, MM231, NUGC-3, PC-32.20 - 5.86[3]
Fluorinated BenzofuranHCT116 (Colorectal)19.5 - 24.8[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

G Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 490 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Benzofuran derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][9] The antimicrobial potential of this compound derivatives is, therefore, an area of significant interest.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivativeStaphylococcus aureus-[9]
Fused with coumarin and pyridine ringsP. chinchori25[1]
A. fumigatus25[1]
P. wortmanni100[1]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoleCandida krusei31.25[1]
Candida albicans31.25[1]
Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G Experimental Workflow: Broth Microdilution Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth D->E F Measure Optical Density (Optional) D->F G Determine Minimum Inhibitory Concentration (MIC) E->G F->G

Workflow for the broth microdilution assay.

Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[5][10][11]

Quantitative Anti-inflammatory Activity Data

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Compound ClassDerivativeAssayIC50 (µM)Reference
Benzofuran AilanthoidolNO Production Inhibition~10[10]
Fluorinated BenzofuranIL-6 Secretion1.2 - 9.04[5]
CCL2 Secretion1.5 - 19.3[5]
NO Production2.4 - 5.2[5]
PGE2 Production1.1 - 20.5[5]
Piperazine hybridNO Production5.28[3]
Piperazine hybrid 5dNO Production52.23[12]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • This compound derivative stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways

The biological activities of benzofuran and dibenzofuran derivatives are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15][16][17]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Benzofuran derivatives can inhibit this pathway at various steps.

G NF-κB Signaling Pathway and Potential Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Inhibitor This compound Derivative Inhibitor->IKK Inhibits Inhibitor->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

NF-κB signaling pathway and potential inhibition points.
MAPK Signaling Pathway

The MAPK pathway is another critical cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Benzofuran derivatives have been shown to inhibit the phosphorylation and activation of key MAPK proteins.[12][13][15][16]

G MAPK Signaling Pathway and Potential Inhibition cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Inhibitor This compound Derivative Inhibitor->MAPK Inhibits Phosphorylation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces

MAPK signaling pathway and potential inhibition points.

Conclusion

While direct and extensive data on this compound derivatives remain limited, the wealth of information available for the broader benzofuran and dibenzofuran classes provides a strong foundation for predicting their biological activities. The evidence suggests that these compounds are promising candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers to design and conduct studies to further elucidate the therapeutic potential of this compound derivatives. Future research should focus on synthesizing and evaluating a library of these specific derivatives to establish their structure-activity relationships and confirm their mechanisms of action.

References

Unveiling Nature's Bounty: A Technical Guide to the Natural Sources of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of 2-Hydroxydibenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its prevalence in various biological systems, offering quantitative data where available, comprehensive experimental protocols for its isolation, and a visual representation of its potential interactions with key cellular signaling pathways.

Natural Sources of this compound and its Derivatives

This compound and its related benzofuran and dibenzofuran structures are secondary metabolites found across a diverse range of organisms, from higher plants to microorganisms. The primary natural reservoirs for these compounds are lichens, fungi, and specific families of higher plants.

Lichens: A symbiotic association between a fungus and an alga or cyanobacterium, lichens are a rich source of unique secondary metabolites, including a variety of dibenzofurans.[1] While numerous dibenzofuran derivatives have been isolated from lichens, quantitative data on the specific yield of this compound is often not explicitly detailed in the literature. However, studies on cultured lichen mycobionts, such as from Lecanora cinereocarnea, have successfully isolated various hydroxylated and chlorinated dibenzofurans.

Fungi: Filamentous fungi, particularly from the phylum Ascomycota, are known producers of dibenzofurans.[1] For instance, the yeast Trichosporon mucoides has been shown to metabolize dibenzofuran into hydroxylated derivatives, including this compound.[2][3] Fungal endophytes and species from genera like Aspergillus also represent potential sources.

Higher Plants: Several plant families are recognized for synthesizing benzofuran and dibenzofuran derivatives. The Moraceae family, which includes the mulberry genus (Morus), is a prominent source.[4][5][6][7] The root bark of Morus species, such as Morus alba, has been a focus for the isolation of these compounds.[4][5][6][7] Additionally, species from the Asteraceae and Leguminosae families have been reported to contain benzofuran structures.

Bacteria: The genus Streptomyces, a prolific producer of bioactive secondary metabolites, has also been identified as a source of various complex aromatic compounds, and investigations into their metabolic capabilities suggest they may also produce dibenzofuran-related structures.

Quantitative Data on Natural this compound and Derivatives

The following table summarizes the available quantitative data on the yield of this compound and closely related derivatives from various natural sources. It is important to note that yields can vary significantly based on the specific species, environmental conditions, and the extraction and purification methods employed.

Compound NameNatural SourcePart UsedYieldReference
Moracin MMorus alba (Hairy Root Cultures)Culture Medium7.82 ± 1.26 mg/g Dry Weight[8]
Moracin CMorus alba (Hairy Root Cultures)Culture Medium1.82 ± 0.65 mg/g Dry Weight[8]
Brown Pigment (containing dibenzofuran-like structures)Aspergillus niger (Soil Isolate)Fermented Solution0.75% (w/v)[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound and its derivatives from natural sources. The protocols are generalized from various cited studies and may require optimization for specific applications.

Extraction and Isolation from Plant Material (e.g., Morus alba Root Bark)

This protocol is based on methods used for the isolation of 2-arylbenzofurans from Morus species.[4][6]

1. Preparation of Plant Material:

  • Air-dry the root bark of Morus alba at room temperature.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root bark (e.g., 1 kg) with 75% ethanol (e.g., 5 L) at room temperature for 72 hours.
  • Repeat the extraction process three times.
  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • Concentrate each fraction to dryness. The fraction containing this compound and its derivatives is typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
  • Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol.
  • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

Extraction and Analysis from Fungal Cultures (e.g., Aspergillus species)

This protocol is adapted from general methods for the extraction of fungal metabolites.[9]

1. Fungal Culture:

  • Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).
  • Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 7-14 days) to allow for the production of secondary metabolites.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.
  • Extract the culture filtrate with an equal volume of ethyl acetate three times.
  • Extract the mycelium separately by homogenizing it in methanol or acetone.
  • Combine the organic extracts and concentrate them under reduced pressure.

3. Purification and Analysis:

  • The purification of the crude extract follows similar chromatographic steps as described for plant material (Section 3.1.4).
  • For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is commonly used. A typical HPLC method for benzofuran derivatives involves:
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Detection: UV detector at a wavelength relevant to the compound's absorption maximum (e.g., 254 nm or 320 nm).
  • Quantification: Based on a standard curve generated with a pure standard of this compound.

Signaling Pathways and Biological Activities

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This section provides a visual representation of these interactions using Graphviz.

Inhibition of the PI3K/Akt Signaling Pathway

Several studies have indicated that benzofuran derivatives can exert anti-proliferative and pro-apoptotic effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10][11] This pathway is crucial for cell growth, survival, and proliferation.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes Hydroxydibenzofuran This compound (and derivatives) Hydroxydibenzofuran->PI3K Inhibition Hydroxydibenzofuran->Akt Inhibition

Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Activation of the STING Pathway

Recent research has identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[1][12] Activation of STING is a key event in the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.

STING_Pathway cluster_cytoplasm cluster_er cluster_nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNs Type I Interferons (IFN-α/β) pIRF3->IFNs Induces Transcription Hydroxydibenzofuran This compound (and derivatives) Hydroxydibenzofuran->STING Agonist Activity

Activation of the STING pathway by this compound derivatives.

Conclusion

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. Their presence in a variety of natural sources, including lichens, fungi, and higher plants, provides a foundation for further exploration and exploitation. The methodologies outlined in this guide offer a starting point for the isolation and characterization of these valuable compounds. Furthermore, the elucidation of their interactions with key cellular signaling pathways, such as PI3K/Akt and STING, opens new avenues for the development of novel drugs for a range of diseases, from cancer to viral infections. Further research is warranted to fully uncover the quantitative distribution of these compounds in nature and to optimize their extraction and purification for large-scale applications.

References

2-Hydroxydibenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86-77-1

Chemical Formula: C₁₂H₈O₂

Synonyms: 2-Dibenzofuranol, Dibenzo[b,d]furan-2-ol

This technical guide provides a comprehensive overview of 2-Hydroxydibenzofuran, a heterocyclic organic compound with significant potential in materials science and as a building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Structure

Chemical structure of this compound

Caption: The chemical structure of this compound consists of a furan ring fused with two benzene rings, with a hydroxyl group substituted at the 2-position.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various sources. This information is crucial for its characterization and application in experimental settings.

PropertyValueSource
Molecular Weight 184.19 g/mol [1]
Melting Point 142-145 °C
Boiling Point 348.0±11.0 °C at 760 mmHg
Density 1.326±0.06 g/cm³
pKa 9.27±0.30
LogP 3.16
CAS Number 86-77-1[1][2]

Spectroscopic Data:

While comprehensive spectral data was not available in the initial search, typical spectroscopic characteristics for benzofuran derivatives can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of their positions on the dibenzofuran core. The phenolic proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be prominent.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound Derivatives: A Proposed Protocol

While a specific protocol for the synthesis of "Ganoderma lucidum furan A" from this compound was not explicitly found in the literature, a plausible synthetic route can be proposed based on common reactions of phenolic compounds and the known reactivity of the dibenzofuran scaffold. One potential pathway involves an electrophilic aromatic substitution, such as a Friedel-Crafts acylation, followed by further functional group manipulations.

Proposed Synthesis of a Hypothetical "Ganoderma lucidum furan A" Derivative

This protocol describes a two-step synthesis of a hypothetical derivative, "2-acetyl-3-hydroxydibenzofuran," as an illustrative example of how this compound can be functionalized.

Step 1: Friedel-Crafts Acylation of this compound

Objective: To introduce an acetyl group onto the dibenzofuran ring.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension with stirring.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the cooled AlCl₃/acetyl chloride mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the acylated product.

Step 2: Further Functionalization (Hypothetical)

The acylated product can then undergo various subsequent reactions, such as oxidation, reduction, or rearrangement, to yield more complex structures analogous to naturally occurring furan derivatives.

Proposed Synthetic Pathway Diagram

The following diagram, generated using Graphviz, illustrates the proposed synthetic step.

G cluster_0 Proposed Synthesis of an Acylated Dibenzofuran Derivative 2_Hydroxydibenzofuran This compound Reagents 1) Acetyl Chloride, AlCl₃ 2) DCM, 0°C to rt 2_Hydroxydibenzofuran->Reagents Acylated_Product Acylated Dibenzofuran Derivative Reagents->Acylated_Product

Caption: Proposed Friedel-Crafts acylation of this compound.

Applications and Future Directions

The dibenzofuran scaffold is a core structure in many biologically active compounds and functional materials. This compound, with its reactive hydroxyl group, serves as a versatile starting material for the synthesis of a wide range of derivatives.

Potential Applications:

  • Pharmaceuticals: The benzofuran moiety is present in numerous drugs. Derivatives of this compound could be explored for various therapeutic activities.

  • Organic Electronics: Dibenzofuran-based materials are investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their electronic properties.[3] The hydroxyl group can be used to tune these properties.

  • Natural Product Synthesis: As demonstrated by its connection to "Ganoderma lucidum furan A," this compound is a valuable precursor for the synthesis of complex natural products.

Further research into the reactivity of this compound and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

Solubility of 2-Hydroxydibenzofuran in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxydibenzofuran. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on related compounds and outlines a detailed, standardized experimental protocol for determining the solubility of this compound in various organic solvents.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. Solubility directly impacts the bioavailability, processability, and efficacy of a compound. This guide aims to provide a foundational understanding of its likely solubility behavior and a practical framework for its experimental determination.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, the solubility of structurally related compounds, such as benzofurans and aurones, can provide valuable insights.

General Trends:

  • Polar Aprotic Solvents: Compounds with similar structures, like aurones, tend to exhibit high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This is a common characteristic for many organic compounds used in biological assays.

  • Polar Protic Solvents: Benzofuran, a related parent compound, is reported to be miscible with absolute alcohol, indicating that this compound is likely to be soluble in lower alcohols like methanol, ethanol, and isopropanol.[2]

  • Non-Polar Solvents: Benzofuran is also miscible with non-polar solvents like benzene and petroleum ether.[2] This suggests that this compound may have moderate to good solubility in solvents such as toluene, hexane, and diethyl ether.

  • Aqueous Solubility: Similar to many benzofuran derivatives, this compound is expected to have low solubility in water.[1]

Based on these general trends, a qualitative solubility summary can be proposed:

Solvent ClassRepresentative SolventsExpected Solubility Trend for this compound
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Polar Protic Methanol, EthanolHigh
Non-Polar Toluene, Hexane, EtherModerate to High
Aqueous Water, Buffer solutionsLow

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO)

  • Vials with screw caps

  • Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified duration (e.g., 15 minutes at 10,000 rpm).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions (Excess solid in solvent) B Equilibration (Constant temperature agitation) A->B 24-48 hours C Phase Separation (Settling and Centrifugation) B->C D Sample Preparation (Filtration and Dilution) C->D E Quantification (HPLC-UV or UV-Vis Analysis) D->E F Data Analysis (Calculation of Solubility) E->F

Caption: Workflow for determining the solubility of this compound.

References

Quantum Chemical Blueprint: A Technical Guide to 2-Hydroxydibenzofuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of 2-Hydroxydibenzofuran.

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the analysis of this compound. In the absence of extensive published quantum chemical data for this specific molecule, this document serves as a procedural blueprint, detailing established computational and experimental workflows applicable to dibenzofuran derivatives and related phenolic compounds. The presented quantitative data is exemplary and derived from calculations on structurally similar molecules to provide a practical framework for future research.

Computational Analysis: A Theoretical Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular structure, electronic properties, and vibrational characteristics of this compound. These theoretical investigations are instrumental in understanding its reactivity, stability, and spectroscopic behavior.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT workflow for analyzing this compound involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. A popular and effective combination of functional and basis set for such aromatic compounds is B3LYP with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.

Table 1: Exemplary Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C1-C2-C3120.5
C2-O(H)1.360C2-C3-C4119.8
C-O (furan)1.375C-O-C (furan)105.0
C-H (aromatic)1.085H-O-C2109.5
O-H0.965

Note: These values are illustrative and based on typical bond lengths and angles for phenolic and dibenzofuran-like structures.

Vibrational Analysis

Vibrational frequency calculations are crucial for characterizing the molecule's infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations.

Table 2: Exemplary Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3550O-H stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C=C) aromatic1600-1450Aromatic C=C stretching
δ(O-H)1350O-H in-plane bending
ν(C-O) phenolic1250Phenolic C-O stretching
ν(C-O-C) furan1100Furan C-O-C asymmetric stretching

Note: These frequencies are unscaled and represent typical ranges for the described vibrational modes.

Electronic Properties

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic transitions and reactivity.

Table 3: Exemplary Electronic Properties of this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
First Major Electronic Transition (λmax)290 nm

Note: These values are representative for similar aromatic systems and provide a basis for predicting the electronic behavior of this compound.

Experimental Protocols for Characterization

Experimental validation is essential to complement and confirm the theoretical findings. The following are standard protocols for the spectroscopic and structural characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound in solution.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1x10⁻³ M). Serial dilutions are performed to obtain solutions of varying concentrations (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M).

  • Data Acquisition: The UV-Vis absorption spectra of the solutions are recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. The solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure of this compound in the solid state.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.

  • Data Collection: A single crystal of appropriate size is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, and bond angles of the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the computational and experimental analyses described in this guide.

Computational_Workflow start Start: this compound Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc geom_params Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_params vib_spectra Calculated IR/Raman Spectra freq_calc->vib_spectra elec_spectra Calculated UV-Vis Spectrum (HOMO, LUMO, λmax) tddft_calc->elec_spectra

Computational analysis workflow for this compound.

Experimental_Workflow synthesis Synthesis & Purification of this compound ftir FT-IR Spectroscopy synthesis->ftir uv_vis UV-Vis Spectroscopy synthesis->uv_vis xrd Single-Crystal X-ray Diffraction synthesis->xrd ftir_data Vibrational Data (Functional Groups) ftir->ftir_data uv_vis_data Electronic Transition Data (λmax) uv_vis->uv_vis_data xrd_data 3D Molecular Structure (Bond Lengths, Angles) xrd->xrd_data

Experimental characterization workflow for this compound.

Integrated_Analysis comp_data Computational Data (Geometry, Frequencies, Spectra) comparison Comparison and Validation comp_data->comparison exp_data Experimental Data (Spectra, Structure) exp_data->comparison sar Structure-Activity Relationship (SAR) Studies comparison->sar drug_dev Informing Drug Development sar->drug_dev

Integrated computational and experimental analysis for drug discovery.

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide to the thermochemical data of 2-Hydroxydibenzofuran. It is important to note that as of the latest literature review, specific experimental thermochemical data for this compound, such as its enthalpy of formation and sublimation, have not been reported. Therefore, this guide will focus on the established experimental and computational methodologies that would be employed to determine these crucial parameters. The provided tables are templates for data presentation, pending experimental or theoretical determination.

Introduction

This compound is a heterocyclic organic compound with a structural framework that is a recurring motif in various biologically active molecules and pharmaceutical compounds. A thorough understanding of its thermochemical properties is fundamental for drug design, process development, and safety assessments. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), provides critical insights into the molecule's intrinsic stability and the energy changes associated with its chemical reactions. This guide outlines the state-of-the-art experimental and computational approaches for determining these properties.

Thermochemical Data of this compound

While specific experimentally determined thermochemical data for this compound is not currently available in the public domain, this section provides a standardized format for the presentation of such data once it is determined. This structured approach ensures clarity and facilitates comparison with other compounds.

Table 1: Gaseous Phase Thermochemical Data for this compound

ParameterSymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data Not Available-

Table 2: Condensed Phase and Phase Change Thermochemical Data for this compound

ParameterSymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data Not Available-
Standard Molar Enthalpy of CombustionΔcH°(s)Data Not Available-
Standard Molar Enthalpy of SublimationΔsubH°Data Not Available-

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical properties of a solid organic compound like this compound involves a set of well-established experimental techniques.

3.1. Determination of the Standard Molar Enthalpy of Formation in the Solid State (ΔfH°(s))

The standard molar enthalpy of formation of a solid compound is typically determined indirectly through its standard molar enthalpy of combustion (ΔcH°(s)) using static bomb combustion calorimetry.

  • Principle: A precisely weighed sample of this compound would be completely combusted in a high-pressure oxygen atmosphere within a calorimetric bomb. The heat released during the combustion is measured by the temperature change of the surrounding water bath.

  • Apparatus: A static bomb calorimeter, typically with a platinum crucible and firing wire.

  • Procedure:

    • A pellet of the sample (typically 0.5 - 1.0 g) is placed in the crucible.

    • A cotton thread of known mass and heat of combustion is attached to the firing wire and placed in contact with the sample.

    • A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

    • The bomb is sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).

    • The bomb is placed in the calorimeter's water bath, and the system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing an electric current through the firing wire.

    • The temperature of the water bath is recorded at regular intervals until a constant temperature is reached after the combustion.

    • The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

  • Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of combustion of the cotton thread and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's law.

3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a crucial parameter for deriving the gas-phase enthalpy of formation from the solid-phase data. Several methods can be employed.

  • Calvet Microcalorimetry:

    • Principle: This technique directly measures the heat absorbed during the sublimation of a sample at a constant temperature.

    • Procedure: A sample is placed in an effusion cell within the microcalorimeter, and the heat flow associated with its sublimation is measured.

  • Thermogravimetric Analysis (TGA):

    • Principle: The rate of mass loss of a sample due to sublimation is measured as a function of temperature. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1][2]

    • Procedure: A small sample is heated at a constant rate in an inert atmosphere, and its mass is continuously monitored.

  • Knudsen Effusion Method:

    • Principle: The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured. The vapor pressure is then calculated, and the enthalpy of sublimation is determined from its temperature dependence.

Computational Approaches for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the accurate prediction of thermochemical properties. High-level ab initio methods are often employed for this purpose.

  • G3(MP2)//B3LYP and G4 Theories: These are composite methods that approximate high-level calculations by combining results from different levels of theory and basis sets to achieve high accuracy for the calculation of enthalpies of formation.[3]

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate calculations to the complete basis set limit to minimize basis set truncation errors, providing highly accurate energies.

  • Density Functional Theory (DFT): While generally less accurate than composite methods for absolute enthalpies, DFT, when coupled with isodesmic reactions, can provide reliable predictions of enthalpies of formation.[3]

The general workflow for computational thermochemistry involves:

  • Geometry optimization of the molecule at a specified level of theory.

  • Calculation of vibrational frequencies to confirm a true energy minimum and to compute zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-point energy calculations at a higher level of theory.

  • Use of isodesmic or homodesmotic reactions to reduce systematic errors in the calculations.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental determination and computational prediction of the thermochemical data of a solid organic compound like this compound.

G cluster_exp Experimental Workflow Sample This compound Sample CombCal Static Bomb Combustion Calorimetry Sample->CombCal SublCal Sublimation Enthalpy Determination (e.g., TGA) Sample->SublCal Data1 ΔcH°(s) CombCal->Data1 Data2 ΔsubH° SublCal->Data2 Data3 ΔfH°(s) Data1->Data3 Hess's Law Data4 ΔfH°(g) Data2->Data4 Kirchhoff's Law Data3->Data4

Caption: Experimental workflow for determining thermochemical data.

G cluster_comp Computational Workflow MolStruct Molecular Structure of This compound GeomOpt Geometry Optimization (e.g., DFT/B3LYP) MolStruct->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc SPEnergy Single-Point Energy (e.g., G4, CBS-QB3) GeomOpt->SPEnergy ZPVE ZPVE & Thermal Corrections FreqCalc->ZPVE AtomEnergies Atomization Energy SPEnergy->AtomEnergies Isodesmic Isodesmic Reaction Scheme GasEnthalpy ΔfH°(g) Isodesmic->GasEnthalpy ZPVE->AtomEnergies AtomEnergies->GasEnthalpy

Caption: Computational workflow for predicting gas-phase enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-Hydroxydibenzofuran for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, the analysis of polar compounds such as 2-Hydroxydibenzofuran can be challenging due to their low volatility and potential for undesirable interactions with the chromatographic system, leading to poor peak shape and reduced sensitivity. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby significantly improving their chromatographic behavior and detection by GC-MS.

This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation and acylation. These methods are widely applicable to phenolic compounds and enhance their suitability for GC-MS analysis.

Derivatization Methods

Two primary derivatization methods are presented for this compound:

  • Silylation: This is a robust and widely used technique that involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the parent phenol. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.

  • Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl moiety, forming an ester. Acylation is a cost-effective alternative to silylation and produces stable derivatives with excellent chromatographic properties. Acetic anhydride is a frequently used acylation reagent.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. Please note that the retention time is an estimated value based on the analysis of similar polycyclic aromatic hydrocarbons and may vary depending on the specific GC column and conditions used. The mass spectral data is predicted based on the known fragmentation patterns of TMS-ethers of phenolic compounds.[1]

DerivativeDerivatizing ReagentMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Spectral Fragments (m/z)
2-(Trimethylsilyloxy)dibenzofuranBSTFA256.37~ 15 - 20256 (M+) , 241 ([M-15]+), 167 ([M-89]+)
2-AcetoxydibenzofuranAcetic Anhydride226.23~ 12 - 17226 (M+) , 184 ([M-42]+), 155, 127

Note: M+ denotes the molecular ion. The base peak is expected to be the molecular ion for the TMS derivative.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol details the procedure for the derivatization of this compound with BSTFA for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Ethyl acetate or other suitable solvent (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound standard or a dried sample extract into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[2]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

    • Securely cap the vial and vortex thoroughly for 30 seconds.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

Recommended GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol describes an alternative derivatization method using acylation.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place 1-5 mg of this compound standard or a dried sample extract into a reaction vial.

  • Derivatization Reaction:

    • Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60°C for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the organic (bottom) layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Analysis:

    • The resulting solution containing the acetylated derivative is ready for GC-MS analysis.

    • Inject 1 µL of the solution into the GC-MS system using the same conditions as described in Protocol 1.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample Sample->DrySample Evaporation AddReagent Add Derivatizing Agent (e.g., BSTFA or Acetic Anhydride) DrySample->AddReagent Reaction Heating & Incubation AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Experimental workflow for this compound derivatization and GC-MS analysis.

Silylation_Reaction cluster_reactants Reactants cluster_products Products 2-HDBF This compound plus1 + 2-HDBF->plus1 BSTFA BSTFA TMS-HDBF 2-(Trimethylsilyloxy)dibenzofuran BSTFA->TMS-HDBF Silylation (70°C) plus1->BSTFA plus2 + TMS-HDBF->plus2 Byproduct Byproducts plus2->Byproduct

Silylation reaction of this compound with BSTFA.

References

Application Notes and Protocols for the Use of 2-Hydroxydibenzofuran in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-hydroxydibenzofuran as a foundational building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). This document outlines the synthetic pathways to create high-performance host materials, details experimental protocols, and presents the expected performance of resulting OLED devices.

Introduction

Dibenzofuran derivatives are a significant class of materials in the field of organic electronics due to their rigid, planar structure and excellent thermal stability. These characteristics facilitate efficient charge transport and contribute to the long operational lifetime of OLED devices. The dibenzofuran moiety, with its high triplet energy, is particularly well-suited for use in host materials for phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs.

This compound is a versatile precursor that allows for functionalization at the 2-position, enabling the synthesis of a wide range of derivatives with tailored optoelectronic properties. By strategically modifying the 2-position, researchers can fine-tune the charge transport characteristics, energy levels, and morphology of the resulting materials to optimize OLED performance.

Synthetic Pathways from this compound

The hydroxyl group of this compound is not directly suitable for common cross-coupling reactions used in OLED material synthesis. Therefore, it must first be converted into a more reactive group, such as a triflate or a halide. This activated intermediate can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to couple the dibenzofuran core with other functional moieties.

A common synthetic strategy involves the following steps:

  • Activation of this compound: Conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) group. This is a highly efficient method to transform the phenol into an excellent leaving group for cross-coupling reactions.

  • Synthesis of Key Intermediates: The resulting 2-triflyloxydibenzofuran or 2-halodibenzofuran can then be used to synthesize key intermediates like dibenzofuran-2-ylboronic acid.

  • Cross-Coupling Reactions: The activated dibenzofuran derivatives or their boronic acid counterparts are then coupled with other aromatic systems (e.g., carbazoles, fluorenes, anthracenes) to yield the final OLED material.

Experimental Protocols

Protocol 1: Synthesis of Dibenzo[b,d]furan-2-yl trifluoromethanesulfonate

This protocol describes the conversion of this compound to its triflate derivative, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq.) to the stirred solution.

  • Add triflic anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield dibenzo[b,d]furan-2-yl trifluoromethanesulfonate.

Protocol 2: Synthesis of a Dibenzofuran-Based Host Material via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a dibenzofuran boronic acid derivative with an aryl halide to synthesize a bipolar host material. For this example, we will describe the synthesis of 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), a known high-performance host material.[1]

Materials:

  • Dibenzo[b,d]furan-2-ylboronic acid (can be synthesized from the corresponding bromide)

  • 7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add dibenzo[b,d]furan-2-ylboronic acid (1.2 eq.), 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile (1.0 eq.), palladium(II) acetate (0.02 eq.), tricyclohexylphosphine (0.04 eq.), and potassium phosphate (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, CF-2-BzF.

Protocol 3: Fabrication of a Phosphorescent OLED Device

This protocol describes a general procedure for the fabrication of a multilayer phosphorescent OLED using a dibenzofuran-based host material.[2]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., 2-TNATA)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Dibenzofuran-based host material (e.g., CF-2-BzF)

  • Phosphorescent emitter (e.g., a yellow Iridium complex like PO-01)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Aluminum (Al) for the cathode

  • Vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers sequentially onto the ITO anode at a controlled deposition rate (typically 1-2 Å/s). The typical layer structure and thickness are:

    • HIL: 2-TNATA (60 nm)

    • HTL: NPB (15 nm)

    • Emissive Layer (EML): Co-evaporate the dibenzofuran host (e.g., CF-2-BzF) with the phosphorescent emitter (e.g., 10 wt% PO-01) to a thickness of 30 nm.

    • ETL: Alq₃ (20 nm)

  • Deposit the EIL, LiF (1 nm), at a slower rate (e.g., 0.1 Å/s).

  • Finally, deposit the Al cathode (100 nm) by thermal evaporation.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Data Presentation

The performance of OLEDs utilizing 2-substituted dibenzofuran derivatives as host materials is summarized in the table below. These materials have been shown to be effective in achieving high efficiencies in phosphorescent OLEDs.

Host MaterialEmitter (dopant)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)CIE Coordinates (x, y)Reference
CF-1-BzFPO-01 (yellow)74.524.3(0.50, 0.50)[1]
CF-2-BzF PO-01 (yellow) 77.2 25.3 (0.50, 0.49) [1]
CF-3-BzFPO-01 (yellow)68.922.5(0.51, 0.49)[1]
CF-4-BzFPO-01 (yellow)72.123.6(0.50, 0.50)[1]
1-DBF-PCz4CzIPN (green TADF)-13.3-[3]
2-DBF-PCz4CzIPN (green TADF)-14.6-[3]
4-DBF-PCz4CzIPN (green TADF)-14.0-[3]

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_activation Activation cluster_intermediate Intermediate cluster_final Final Product This compound This compound DBF-2-OTf Dibenzo[b,d]furan-2-yl trifluoromethanesulfonate This compound->DBF-2-OTf Tf2O, Pyridine DBF-2-B(OH)2 Dibenzo[b,d]furan-2-ylboronic acid DBF-2-OTf->DBF-2-B(OH)2 B2pin2, Pd Catalyst CF-2-BzF CF-2-BzF Host Material DBF-2-B(OH)2->CF-2-BzF Aryl Halide, Pd Catalyst (Suzuki Coupling)

Caption: Synthetic pathway from this compound to a host material.

OLED_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_finalization Device Finalization Substrate_Cleaning ITO Substrate Cleaning Plasma_Treatment UV-Ozone or Plasma Treatment Substrate_Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) Plasma_Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: General experimental workflow for OLED device fabrication.

References

Application Notes and Protocols for the Quantification of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Hydroxydibenzofuran in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering a balance of robustness, sensitivity, and accessibility.

Analytical Techniques Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and commonly used method for the quantification of organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural confirmation. This method is particularly useful for trace-level analysis and impurity profiling, especially when derivatization is employed to increase volatility.

Application Note 1: Quantification of this compound by HPLC-UV

This section outlines a general protocol for the quantitative analysis of this compound using HPLC with UV detection. The method is based on established analytical methodologies for structurally similar benzofuran derivatives.[1]

Data Presentation

The following table summarizes representative quantitative data for the analysis of benzofuran derivatives by HPLC-UV. These values are illustrative and may vary for this compound depending on the specific instrumentation and analytical conditions.

Compound/ParameterLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
2-(2-thienyl)benzofuran 1 - 100>0.9990.050.1599.2 - 100.5[2]
Carbofuran 7.5 - 750.9991.313.97Not Reported
Vilazodone (ng/mL) 1 - 64>0.99Not ReportedNot ReportedNot Reported

Data compiled from representative benzofuran derivatives.[3]

Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (optional, for MS compatibility)[4]

  • 0.45 µm syringe filters

2. Instrumentation:

  • An HPLC system equipped with a UV detector and an autosampler is suitable for this analysis.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm[5]

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-310 nm for benzofurans)[2][5]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[2] A gradient elution may be necessary to optimize separation. A representative gradient is to start at 30% acetonitrile and increase to 95% over 10 minutes.[3]

  • Flow Rate: 1.0 mL/min[2][5]

  • Injection Volume: 10 µL[5]

  • Column Temperature: 30 °C[5]

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile or methanol.[5]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected calibration range.[5]

4. Sample Preparation:

  • For Pharmaceutical Formulations: Accurately weigh a portion of the sample equivalent to a known amount of the active ingredient. Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.[3] Dilute the solution with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[3]

  • For Biological Matrices (e.g., Plasma, Urine): A protein precipitation step is typically required. Add a threefold volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected. For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary to remove interferences.[6]

  • For Environmental Samples (e.g., Water, Soil): Liquid-liquid extraction or solid-phase extraction is commonly employed to extract and concentrate the analyte. The choice of solvent and sorbent will depend on the specific matrix.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Filter Filter Samples & Standards Working->Filter Sample Prepare Sample (e.g., Dissolution, Extraction) Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Standards & Samples Equilibrate->Inject Detect UV Detection Inject->Detect Data Data Acquisition Detect->Data CalCurve Construct Calibration Curve Data->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Application Note 2: Quantification of this compound by GC-MS

This section describes a general protocol for the quantification of this compound using GC-MS. Due to the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.[1]

Data Presentation

The following table presents a comparison of performance characteristics for the analysis of a representative benzofuran derivative by HPLC-UV and GC-MS.[2]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL) 0.5 - 1000.05 - 50
Correlation Coefficient (r²) 0.99980.9995
Accuracy (Recovery %) 99.2 - 100.599.8 - 101.5
Precision (RSD %) < 1.5 (Interday)< 2.5 (Interday)
LOD (µg/mL) Not specified in this comparisonNot specified in this comparison
LOQ (µg/mL) Not specified in this comparisonNot specified in this comparison

Data for 2-(2-thienyl)benzofuran.[2]

Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine

  • Organic solvents (e.g., ethyl acetate, hexane) of high purity

2. Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Injector Temperature: 250 °C (splitless mode).[2]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.[2]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[2]

    • Scan Range: m/z 50-400.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantification.

3. Standard and Sample Derivatization:

  • Accurately prepare standard solutions of this compound in a suitable solvent.

  • For both standards and prepared samples, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a derivatizing agent mixture (e.g., 50 µL of anhydrous pyridine and 50 µL of BSTFA).[1]

  • Cap the vial tightly and heat at a specified temperature and time (e.g., 60 °C for 30 minutes) to complete the derivatization reaction.[1]

4. Sample Preparation:

  • Sample preparation for GC-MS analysis requires extraction of the analyte into an organic solvent.

  • Liquid Samples (e.g., water, plasma): Liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate after pH adjustment can be effective.

  • Solid Samples (e.g., soil, tissue): Soxhlet extraction or pressurized liquid extraction may be necessary.

  • The extracted sample is then dried and subjected to the derivatization procedure described above.

5. Analysis:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

  • Quantify the analyte in the samples using the calibration curve.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Extract Extract Analyte from Matrix Dry Dry Extract Extract->Dry Derivatize Derivatize with Agent (e.g., BSTFA) Dry->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate GC Separation Ionize EI Ionization Detect MS Detection (SIM) Identify Identify Peak (RT & Mass Spectrum) Detect->Identify CalCurve Construct Calibration Curve Identify->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

References

2-Hydroxydibenzofuran as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific details on the application of 2-Hydroxydibenzofuran as a fluorescent probe is limited. The following application notes and protocols are based on the general properties of dibenzofuran and its derivatives and should be considered as a hypothetical guide. Researchers should conduct thorough validation and optimization of these protocols for their specific applications.

Introduction

Dibenzofuran and its derivatives are a class of heterocyclic compounds known for their rigid, planar structure, which often imparts favorable fluorescent properties. The introduction of a hydroxyl group to the dibenzofuran scaffold, as in this compound, can further modulate its photophysical characteristics, making it a potential candidate for the development of fluorescent probes. Hydroxylated aromatic compounds can exhibit changes in their fluorescence properties in response to variations in their microenvironment, such as pH, polarity, and the presence of specific analytes. This makes this compound a molecule of interest for applications in chemical sensing and biological imaging.

Principle of Fluorescence

The fluorescence of this compound arises from the π-π* electronic transitions within its aromatic system. Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state to a higher energy excited state. The subsequent relaxation to the ground state can occur through the emission of a photon, resulting in fluorescence. The hydroxyl group can influence the fluorescence properties through mechanisms such as intramolecular charge transfer (ICT) and excited-state proton transfer (ESPT), potentially making the fluorescence sensitive to the local chemical environment.

Potential Applications

Based on the characteristics of similar hydroxylated aromatic fluorescent probes, this compound could potentially be developed for the following applications:

  • pH Sensing: The phenolic hydroxyl group can undergo deprotonation at basic pH, leading to a change in the electronic structure and, consequently, the fluorescence emission. This property could be exploited to develop a ratiometric or intensity-based fluorescent pH sensor.

  • Metal Ion Detection: The hydroxyl and ether oxygens could act as a chelating site for certain metal ions. Binding of a metal ion can lead to chelation-enhanced fluorescence (CHEF) or fluorescence quenching, enabling the detection of specific metal ions.

  • Sensing of Reactive Oxygen Species (ROS): The phenolic moiety may be susceptible to oxidation by certain ROS, leading to a change in the fluorescence signal. This could form the basis for a fluorescent probe for detecting oxidative stress in biological systems.

  • Live Cell Imaging: Due to its relatively small size and hydrophobic nature, this compound may be cell-permeable, allowing for its use in live-cell imaging to probe intracellular environments.

Data Presentation

The following tables summarize hypothetical photophysical and performance data for this compound as a fluorescent probe. Note: This data is illustrative and not based on published experimental results for this specific compound.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue (in Ethanol)
Absorption Maximum (λabs)~310 nm
Emission Maximum (λem)~380 nm
Molar Extinction Coefficient (ε)~15,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)~0.4
Fluorescence Lifetime (τ)~2 ns
Stokes Shift~70 nm

Table 2: Hypothetical Performance as a pH Probe

pHEmission Maximum (λem)Relative Fluorescence Intensity
4.0~380 nm1.0
7.0~380 nm0.9
10.0~450 nm0.5 (with appearance of a new band)

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound as a fluorescent probe. These protocols are starting points and will require significant optimization.

Protocol 1: Synthesis of this compound

A potential synthetic route to this compound could involve the palladium-catalyzed intramolecular C-H arylation of a suitably substituted diphenyl ether precursor.

Materials:

  • 2-Bromo-2'-methoxydiphenyl ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Cyclization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-2'-methoxydiphenyl ether (1.0 eq) in anhydrous toluene.

  • Add Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-methoxydibenzofuran.

  • Demethylation: Dissolve the purified 2-methoxydibenzofuran in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of BBr₃ (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

G cluster_synthesis Synthesis of this compound 2-Bromo-2'-methoxydiphenyl ether 2-Bromo-2'-methoxydiphenyl ether Cyclization (Pd-catalyzed) Cyclization (Pd-catalyzed) 2-Bromo-2'-methoxydiphenyl ether->Cyclization (Pd-catalyzed) Pd(OAc)₂, PCy₃, K₂CO₃ 2-Methoxydibenzofuran 2-Methoxydibenzofuran Cyclization (Pd-catalyzed)->2-Methoxydibenzofuran Demethylation Demethylation 2-Methoxydibenzofuran->Demethylation BBr₃ This compound This compound Demethylation->this compound

Caption: Synthetic workflow for this compound.

Protocol 2: Characterization of Photophysical Properties

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • High-purity solvents (e.g., ethanol, acetonitrile, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λabs).

  • Emission Spectrum: Excite the sample at λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Analyte Titration (Example: pH): Prepare a series of buffered solutions with varying pH. Add a constant amount of the probe to each buffer and record the fluorescence spectra to observe changes in intensity or wavelength.

Protocol 3: General Protocol for Live Cell Imaging

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells of interest cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining: Remove the existing medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal incubation time may vary.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove extracellular probe.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe (e.g., DAPI or blue filter cube).

G cluster_workflow Live Cell Imaging Workflow Prepare Probe Solution Prepare Probe Solution Cell Staining Cell Staining Prepare Probe Solution->Cell Staining 1-10 µM in medium Incubation Incubation Cell Staining->Incubation 15-60 min, 37°C Washing Washing Incubation->Washing Remove excess probe Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy

Caption: General workflow for live cell imaging.

Signaling Pathway Visualization (Hypothetical)

If this compound were to be used as a probe for a specific signaling event, for instance, the detection of an analyte 'X' that is produced downstream of a receptor activation, the logical relationship could be visualized as follows.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Enzyme Activation Enzyme Activation Signaling Cascade->Enzyme Activation Analyte X Production Analyte X Production Enzyme Activation->Analyte X Production 2-HDF This compound Analyte X Production->2-HDF Interacts with Fluorescence Signal Fluorescence Signal 2-HDF->Fluorescence Signal Generates

Caption: Hypothetical signaling pathway detection.

Enzymatic Synthesis of 2-Hydroxydibenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 2-Hydroxydibenzofuran, a valuable building block in medicinal chemistry and drug development. Two primary enzymatic strategies are presented: a cytochrome P450 monooxygenase-based approach and a laccase-mediator system. These methods offer green and selective alternatives to traditional chemical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Enzymatic synthesis provides a powerful tool for its production, offering high regioselectivity and milder reaction conditions compared to conventional chemical methods. This document outlines two effective biocatalytic approaches for the hydroxylation of dibenzofuran.

Cytochrome P450 BM3-Catalyzed Synthesis of this compound

Cytochrome P450 monooxygenases are a versatile class of enzymes known for their ability to catalyze the hydroxylation of a wide range of substrates. Engineered variants of cytochrome P450 BM3 from Bacillus megaterium have shown significant activity towards the hydroxylation of dibenzofuran.

Principle

Engineered P450 BM3 variants, such as R255L and R255G, can directly hydroxylate the aromatic ring of dibenzofuran. The reaction utilizes NADPH as a cofactor, which provides the necessary reducing equivalents. A cofactor regeneration system, such as glucose dehydrogenase (GDH), is often employed to sustain the reaction.

Quantitative Data Summary

The following table summarizes the reported conversion rates for the hydroxylation of dibenzofuran using P450 BM3 variants. While specific yields for this compound are not detailed in the cited literature, the high conversion rates suggest it is a significant product.

Enzyme VariantSubstrateConversion (%)Key Findings
P450 BM3 WT Dibenzofuran16 ± 4[1]Low conversion by the wild-type enzyme.[1]
P450 BM3 R255G Dibenzofuran77 ± 0[1]Significant improvement in conversion.[1]
P450 BM3 R255L Dibenzofuran85 ± 3[1]Highest reported conversion for this substrate.[1]
Experimental Protocol: Hydroxylation of Dibenzofuran using P450 BM3 Mutants

This protocol is adapted from methodologies used for the hydroxylation of aromatic heterocycles by P450 BM3 variants.[1]

Materials:

  • Purified P450 BM3 variant (R255L or R255G)

  • Dibenzofuran

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • NADPH

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Catalase

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC or GC-MS for analysis

Procedure:

  • Reaction Setup: In a clean glass vial, prepare a 1 mL reaction mixture containing:

    • 1 µM P450 BM3 variant

    • 1 mM Dibenzofuran (dissolved in a minimal amount of a compatible co-solvent like ethanol if necessary)

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 3 U/mL GDH

    • 60 mM D-Glucose

    • 1200 U/mL Catalase

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking for a specified time (e.g., 1-24 hours). Monitor the progress of the reaction by taking aliquots at different time points.

  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 1 minute to extract the products into the organic phase. Centrifuge to separate the phases.

  • Drying: Carefully transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the extracted product by HPLC or GC-MS to determine the conversion of dibenzofuran and the yield of this compound.

Experimental Workflow

P450_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis reagents Prepare Reaction Mixture: - P450 BM3 Mutant - Dibenzofuran - Buffer, GDH, Glucose, Catalase initiation Initiate with NADPH reagents->initiation Add NADPH incubation Incubate (e.g., 25-30°C) initiation->incubation Start Incubation quenching Quench with Ethyl Acetate incubation->quenching Stop Reaction extraction Extract Product quenching->extraction analysis Analyze by HPLC/GC-MS extraction->analysis

P450 BM3 catalyzed synthesis workflow.

Laccase-Mediator System (LMS) for this compound Synthesis

Laccases are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic compounds. In a laccase-mediator system (LMS), a small molecule mediator is first oxidized by the laccase, and the oxidized mediator then reacts with the substrate, expanding the catalytic scope of the laccase.

Principle

The laccase from a white-rot fungus such as Trametes versicolor oxidizes a mediator, for example, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The resulting radical cation of the mediator is a strong oxidizing agent that can then hydroxylate dibenzofuran.

Quantitative Data Summary
EnzymeMediatorSubstrate ClassTypical Conversion (%)Key Considerations
Laccase (Trametes versicolor) ABTSAromatic hydrocarbonsVariableReaction conditions need optimization.
Laccase (Trametes versicolor) HBTAromatic hydrocarbonsVariableMediator stability and potential side reactions.
Experimental Protocol: Laccase-Mediator Synthesis of this compound

This protocol is a general guideline based on methods for the oxidation of aromatic compounds using LMS.

Materials:

  • Laccase from Trametes versicolor

  • Dibenzofuran

  • Mediator (e.g., ABTS or 1-hydroxybenzotriazole - HBT)

  • Sodium acetate buffer (50 mM, pH 4.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC or GC-MS for analysis

Procedure:

  • Reaction Setup: In a sealed vial, dissolve dibenzofuran (e.g., 0.5 mM) and the mediator (e.g., 0.5 mM ABTS) in 50 mM sodium acetate buffer (pH 4.0).

  • Enzyme Addition: Add laccase to the mixture to a final activity of approximately 0.1 U/mL.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 40 °C) with agitation for a set period (e.g., 24 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction: Extract the product by vortexing the mixture. Separate the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure if necessary.

  • Analysis: Analyze the product mixture using HPLC or GC-MS to identify and quantify this compound.

Experimental Workflow

LMS_Workflow cluster_prep_lms Reaction Preparation cluster_reaction_lms Enzymatic Reaction cluster_analysis_lms Product Analysis reagents_lms Prepare Reaction Mixture: - Dibenzofuran - Mediator (e.g., ABTS) - Buffer enzyme_add Add Laccase reagents_lms->enzyme_add Start Reaction incubation_lms Incubate (e.g., 40°C) enzyme_add->incubation_lms Start Incubation quenching_lms Terminate with Ethyl Acetate incubation_lms->quenching_lms Stop Reaction extraction_lms Extract Product quenching_lms->extraction_lms analysis_lms Analyze by HPLC/GC-MS extraction_lms->analysis_lms

Laccase-Mediator System synthesis workflow.

Analytical Protocols for this compound Quantification

Accurate quantification of the product is crucial for evaluating the efficiency of the enzymatic synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for this purpose.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting condition of 30% acetonitrile, ramping to 95% over 10 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Quantification:

  • Prepare a calibration curve using a standard of this compound.

  • The retention time for this compound will need to be determined experimentally using the standard.

GC-MS Method

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Identification:

  • The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 184.[2]

Logical Relationship for Method Selection

Method_Selection start Need to Synthesize This compound choice Choose Enzymatic Approach start->choice p450 Cytochrome P450 BM3 choice->p450 High Selectivity lms Laccase-Mediator System choice->lms Broader Substrate Scope analysis_choice Select Analytical Method p450->analysis_choice lms->analysis_choice hplc HPLC-UV analysis_choice->hplc Robust Quantification gcms GC-MS analysis_choice->gcms High Sensitivity & Confirmation quant Quantify Product hplc->quant gcms->quant

Decision workflow for synthesis and analysis.

Conclusion

The enzymatic synthesis of this compound using either engineered cytochrome P450 BM3 or a laccase-mediator system presents viable and environmentally friendly alternatives to traditional chemical synthesis. The provided protocols offer a starting point for researchers to develop and optimize these biocatalytic transformations for the efficient production of this important chemical intermediate. Further optimization of reaction conditions and enzyme selection will be key to maximizing product yields and process efficiency.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxydibenzofuran in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxydibenzofuran is a hydroxylated derivative of dibenzofuran, a class of aromatic organic compounds that can be found in the environment as byproducts of industrial processes and incomplete combustion. Due to their potential toxicity and persistence, monitoring their levels in environmental matrices such as water and soil is crucial. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of these compounds. This application note provides a detailed protocol for the analysis of this compound in environmental samples using HPLC coupled with UV or Mass Spectrometry (MS) detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular Formula C₁₂H₈O₂
Molecular Weight 184.19 g/mol
Chemical Structure O / \ c1ccc2c(c1)c3ccccc3o2
UV Absorbance Aromatic, expected to have strong UV absorbance
Solubility Likely soluble in organic solvents like methanol and acetonitrile

Experimental Protocols

This section outlines the methodologies for sample preparation and HPLC analysis for the determination of this compound in water and soil samples.

Sample Preparation

a) Water Samples (Solid-Phase Extraction - SPE)

For the analysis of trace levels of this compound in water, a concentration step using solid-phase extraction is necessary.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1]

  • Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 6 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 15 minutes.[1]

  • Elution: Elute the retained this compound from the cartridge with 2 mL of methanol.[1]

  • Final Preparation: The eluate is then ready for HPLC-MS/MS analysis. If necessary, the eluent can be evaporated to dryness and reconstituted in the mobile phase.

b) Soil and Sediment Samples (Liquid-Solid Extraction)

  • Sample Pretreatment: Dry the soil or sediment sample at 25-30°C for 24 hours in a laboratory incubator and then sieve through a 0.5 mm mesh.[2]

  • Extraction: Weigh 2 grams of the pretreated soil into a 50 mL centrifuge tube. Add 8 mL of acetonitrile and 0.5 mL of 10% citric acid (pH 4.0).[2]

  • Mixing: Mix the sample on a rotary stirrer for one hour, followed by ultrasonication for 30 minutes at room temperature.[2]

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

A reversed-phase HPLC method with UV or MS detection is suitable for the analysis of this compound. The following conditions are a general guideline and may require optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or MS/MS
Standard and Sample Solution Preparation
  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.[3]

  • Working Standards: Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

  • Sample Solution: For prepared environmental extracts, if the concentration is expected to be high, dilute the extract with the mobile phase to fall within the calibration range.[4]

HPLC Analysis and Quantification
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Injection: Inject the standard solutions and the prepared sample extracts.

  • Calibration Curve: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[3]

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[3]

Data Presentation

The following tables summarize representative quantitative data for the analysis of benzofuran derivatives, which can be expected to be similar for this compound. Actual values may vary depending on the specific instrumentation and analytical conditions.

Table 1: Chromatographic Performance for Selected Benzofuran Derivatives

CompoundRetention Time (min)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999
Carbofuran4.0527.5 - 750.999[4]

Table 2: Method Sensitivity for Selected Benzofuran Derivatives

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL
Benzofuran-2-ylmethanethiol1-10 ng/mL5-30 ng/mL
Carbofuran1.31 µg/mL3.97 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Environmental Sample (Water or Soil) water_prep Water Sample Solid-Phase Extraction (SPE) sample_collection->water_prep Water Matrix soil_prep Soil Sample Liquid-Solid Extraction sample_collection->soil_prep Soil Matrix extract Sample Extract water_prep->extract soil_prep->extract hplc_system HPLC System (C18 Column) extract->hplc_system Injection detection Detection (UV or MS/MS) hplc_system->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship start Select Sample Preparation Method matrix_decision Environmental Matrix? start->matrix_decision water_path Solid-Phase Extraction (SPE) for Water Samples matrix_decision->water_path Water soil_path Liquid-Solid Extraction for Soil/Sediment Samples matrix_decision->soil_path Soil/Sediment

Caption: Decision tree for selecting a sample preparation method.

References

Application Notes and Protocols: Synthesis of 2-Hydroxydibenzofuran Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmaceutical applications of 2-hydroxydibenzofuran derivatives. The content includes detailed experimental protocols for the synthesis of these compounds and summarizes their biological activities, supported by quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Dibenzofuran derivatives, particularly those with a hydroxyl group at the 2-position, represent a significant class of heterocyclic compounds with a wide array of pharmacological activities. Their rigid, planar structure allows for effective interaction with various biological targets, making them attractive scaffolds in medicinal chemistry. Research has demonstrated their potential as anticancer, anti-inflammatory, and neuroprotective agents. Notably, certain derivatives have shown promise as inhibitors of key enzymes implicated in diseases such as Alzheimer's and cancer.[1][2][3][4] This document outlines synthetic strategies for accessing these valuable compounds and details their potential therapeutic applications.

Pharmaceutical Applications

This compound derivatives have been investigated for a multitude of therapeutic applications, owing to their diverse biological activities.

  • Anticancer Activity: These compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[5] For instance, some derivatives have been identified as dual inhibitors of Pim and CLK1 kinases, which are overexpressed in several cancers.[1][6] Others have shown inhibitory activity against CDK2/GSK-3β, highlighting their potential in cell cycle regulation.[5] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways such as the RAS/RAF/MEK/ERK pathway.[5]

  • Neuroprotective Effects: A significant area of research has focused on the application of these derivatives in neurodegenerative diseases, particularly Alzheimer's disease.[7][8][9][10] They have been shown to act as selective inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes that play a crucial role in the cholinergic system.[7][8] Furthermore, some derivatives exhibit the ability to inhibit the aggregation of β-amyloid fibrils, a key pathological hallmark of Alzheimer's disease.[9][10]

  • Anti-inflammatory Activity: Certain 2,3-dihydrobenzofuran-2-one analogues have been synthesized and shown to be powerful anti-inflammatory agents, with some compounds being more potent than established drugs like diclofenac in preclinical models.[11] Their mechanism is linked to the inhibition of prostaglandin synthesis.[11]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of various this compound and related benzofuran derivatives.

Table 1: Enzyme Inhibitory Activity

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-phenylbenzofuran derivative 15Butyrylcholinesterase (BChE)6.23[7]
2-phenylbenzofuran derivative 17Butyrylcholinesterase (BChE)3.57[7]
2-arylbenzofuran derivative 20Acetylcholinesterase (AChE)0.086[8]
2-arylbenzofuran derivative 20β-secretase (BACE1)0.043[8]
Dibenzofuran derivative 44Pim-1 Kinasenanomolar range[1]
Dibenzofuran derivative 44Pim-2 Kinasenanomolar range[1]
Dibenzofuran derivative 44CLK1 Kinasenanomolar range[1]
2-acetyl-7-phenylaminobenzofuran 27EGFR Kinase0.93[5]
Benzofuran-chalcone hybrid 22dCDK20.03777[5]
Benzofuran-chalcone hybrid 22dGSK-3β0.03209[5]
Benzofuran-chalcone hybrid 22fCDK20.05275[5]
Benzofuran-chalcone hybrid 22fGSK-3β0.04013[5]

Table 2: Antiproliferative Activity against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
3-formylbenzofuran 3bSK-Hep-1 (Hepatocellular Carcinoma)5.365[5]
3-formylbenzofuran 3cSK-Hep-1 (Hepatocellular Carcinoma)6.013[5]
4,6-di(benzyloxy)-3-phenylbenzofuran 5aPin1 inhibition in HCC0.874[5]
Ailanthoidol 7Huh7 (Hepatoma)22 (at 48h)[5]
Benzofuran-chalcone hybrid 22dMCF-7 (Breast Cancer)3.41[5]
Benzofuran-chalcone hybrid 22dT-47D (Breast Cancer)3.82[5]
Benzofuran-chalcone hybrid 22fMCF-7 (Breast Cancer)2.27[5]
Benzofuran-chalcone hybrid 22fT-47D (Breast Cancer)7.80[5]
2-acetyl-7-phenylaminobenzofuran 27MDA-MB-468 (Breast Cancer)0.16[5]
2-acetyl-7-phenylaminobenzofuran 27HepG2 (Hepatocellular Carcinoma)>1.63[5]
2-acetyl-7-phenylaminobenzofuran 27MDA-MB-231 (Breast Cancer)>1.63[5]
2-acetyl-7-phenylaminobenzofuran 27A549 (Lung Cancer)>1.63[5]

Experimental Protocols

Synthesis of 2-Arylbenzofuran Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a common and efficient method for the synthesis of 2-arylbenzofuran derivatives.[12][13][14][15]

Materials:

  • 2-Bromobenzofuran

  • Arylboronic acid

  • Palladium(II) catalyst (e.g., Pd(OAc)2, Pd(PPh3)4)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., EtOH/H2O, 1,4-dioxane/water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-bromobenzofuran (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent to the flask.

  • Purge the reaction mixture with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (usually 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran derivative.

General Protocol for Cascade Cyclization to Synthesize Aminobenzofuran Derivatives

This method provides an efficient route to aminobenzofuran derivatives.[16][17][18]

Materials:

  • ortho-Hydroxy α-aminosulfone

  • 2-Bromo-1,3-dicarbonyl compound (e.g., 2-bromo-1,3-indandione)

  • Base (e.g., DMAP - 4-Dimethylaminopyridine)

  • Solvent (e.g., Dichloromethane - DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ortho-hydroxy α-aminosulfone (1 equivalent) and the 2-bromo-1,3-dicarbonyl compound (1.2 equivalents) in the solvent in a round-bottom flask.

  • Add the base (e.g., DMAP, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the aminobenzofuran derivative.

Visualizations

Signaling Pathway of 3-Formylbenzofuran in Hepatocellular Carcinoma

3_Formylbenzofuran 3_Formylbenzofuran RAS RAS 3_Formylbenzofuran->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth_Apoptosis Cell_Growth_Apoptosis ERK->Cell_Growth_Apoptosis Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by 3-formylbenzofuran derivatives.

General Experimental Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting_Materials Reaction Reaction Starting_Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization In_vitro_assays In_vitro_assays Characterization->In_vitro_assays Lead Compounds Enzyme_Inhibition Enzyme_Inhibition In_vitro_assays->Enzyme_Inhibition Cell_Viability Cell_Viability In_vitro_assays->Cell_Viability

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway for Kinase Inhibition

cluster_kinases Target Kinases Dibenzofuran_Derivative Dibenzofuran_Derivative Pim_Kinase Pim_Kinase Dibenzofuran_Derivative->Pim_Kinase CLK1_Kinase CLK1_Kinase Dibenzofuran_Derivative->CLK1_Kinase CDK2_GSK3B CDK2/GSK-3β Dibenzofuran_Derivative->CDK2_GSK3B Cell_Proliferation_Survival Cell_Proliferation_Survival Pim_Kinase->Cell_Proliferation_Survival CLK1_Kinase->Cell_Proliferation_Survival CDK2_GSK3B->Cell_Proliferation_Survival

Caption: Inhibition of various kinases by dibenzofuran derivatives leading to reduced cell proliferation and survival.

References

Application of 2-Hydroxydibenzofuran in Materials Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Hydroxydibenzofuran serves as a versatile precursor for the synthesis of high-performance materials, particularly for applications in organic electronics. While not typically used in its native form, its dibenzofuran core offers a rigid and planar structure with inherent electronic properties, making it an excellent building block for advanced materials.

The hydroxyl group at the 2-position provides a convenient handle for chemical modification, enabling the synthesis of a wide array of functionalized dibenzofuran derivatives. These derivatives have garnered significant attention for their use in Organic Light-Emitting Diodes (OLEDs), where they function as host materials for phosphorescent emitters, contributing to enhanced device efficiency and stability.

Application in Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran-based molecules are particularly valued as host materials in the emissive layer of OLEDs. Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters without quenching, a critical factor for achieving high quantum efficiencies. Furthermore, the bipolar nature of some dibenzofuran derivatives, meaning they can transport both electrons and holes, contributes to a balanced charge injection and recombination within the emissive layer, leading to improved device performance and longevity.

Quantitative Performance Data of Dibenzofuran-Based OLED Host Materials
Host Material DesignationEmitterMaximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)
CF-2-BzFPO-01 (Yellow)77.225.3Not Reported(0.50, 0.49)
DBFtPA3Me-1Bu-TPPDA (Blue)8.837.26Not Reported(0.13, 0.12)
28CzDBFIr(cb)3 (Blue)Not Reported22.4Not Reported(0.14, 0.16)
26CzDBFIr(cb)3 (Blue)Not Reported22.9Not Reported(0.14, 0.16)

Note: The performance metrics are highly dependent on the overall device architecture and the specific emitter used.

Experimental Protocols

The synthesis of advanced dibenzofuran-based materials from this compound typically involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a more reactive leaving group, such as a triflate (OTf), to facilitate subsequent cross-coupling reactions.

  • Carbon-Carbon or Carbon-Nitrogen Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are then employed to introduce desired functional groups at the 2-position of the dibenzofuran core.

Protocol 1: Synthesis of Dibenzo[b,d]furan-2-yl trifluoromethanesulfonate

This protocol describes the conversion of the hydroxyl group of this compound into a triflate group, a versatile intermediate for cross-coupling reactions.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq.) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford dibenzo[b,d]furan-2-yl trifluoromethanesulfonate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryldibenzofurans

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of dibenzo[b,d]furan-2-yl trifluoromethanesulfonate with an arylboronic acid.

Materials:

  • Dibenzo[b,d]furan-2-yl trifluoromethanesulfonate

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq.) or other suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating plate with reflux condenser

Procedure:

  • In a round-bottom flask, combine dibenzo[b,d]furan-2-yl trifluoromethanesulfonate (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (e.g., 3 mol%), PPh₃ (e.g., 6 mol%), and K₂CO₃ (2.0 eq.).

  • Add the solvent mixture (e.g., toluene/water 4:1).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryldibenzofuran derivative.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Aminodibenzofurans

This protocol provides a general method for the palladium-catalyzed amination of dibenzo[b,d]furan-2-yl trifluoromethanesulfonate.

Materials:

  • Dibenzo[b,d]furan-2-yl trifluoromethanesulfonate

  • Amine (e.g., carbazole, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • Xantphos or other suitable Buchwald ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq.)

  • Anhydrous toluene

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating plate with reflux condenser

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 eq.).

  • Add dibenzo[b,d]furan-2-yl trifluoromethanesulfonate (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-aminodibenzofuran derivative.

Visualizations

The following diagrams illustrate the synthetic workflow from this compound to functional materials for OLEDs and the logical relationship within an OLED device structure.

Synthesis_Workflow This compound This compound Triflate Intermediate Triflate Intermediate This compound->Triflate Intermediate Triflation (Protocol 1) Functionalized Dibenzofuran Functionalized Dibenzofuran Triflate Intermediate->Functionalized Dibenzofuran Cross-Coupling (Protocols 2 & 3) OLED Host Material OLED Host Material Functionalized Dibenzofuran->OLED Host Material

Caption: Synthetic pathway from this compound to OLED host materials.

OLED_Structure cluster_OLED OLED Device Layers Cathode Cathode ETL Electron Transport Layer ETL->Cathode Electrons (-) EML Emissive Layer (Dibenzofuran Host + Emitter) EML->ETL Light Light Emission EML->Light HTL Hole Transport Layer HTL->EML Anode Anode Anode->HTL Holes (+)

Caption: Simplified structure of an OLED incorporating a dibenzofuran-based host material.

Application Notes and Protocols for Measuring the Antioxidant Activity of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for measuring the antioxidant activity of 2-Hydroxydibenzofuran. Detailed protocols for four common in vitro antioxidant assays are presented: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. This guide includes information on the principles of each assay, reagent preparation, step-by-step experimental procedures, and data analysis. Additionally, safety precautions for handling this compound are outlined. For clarity, experimental workflows and the general mechanism of antioxidant action are illustrated using diagrams.

Introduction to Antioxidant Activity and this compound

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

This compound is a phenolic compound with a chemical structure suggesting potential antioxidant properties. The hydroxyl group attached to the aromatic ring system can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions. The evaluation of its antioxidant capacity is a critical step in assessing its potential as a therapeutic agent. This document outlines standardized protocols to quantify the antioxidant activity of this compound using established and widely accepted assays.

Safety Precautions for this compound

As a benzofuran derivative, this compound should be handled with care in a laboratory setting. While specific toxicity data for this compound is limited, it is prudent to follow standard safety protocols for handling aromatic and phenolic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

This section details the protocols for four distinct antioxidant activity assays. It is recommended to use a positive control, such as Trolox, Ascorbic Acid, or Gallic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] This neutralization of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the sample.[1]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. From this, create a series of dilutions.

    • Standard Solution: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.

  • Assay Procedure (96-well plate):

    • Add 20 µL of various concentrations of this compound, standard, or blank (solvent) into the wells of a 96-well plate.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution: Prepare a stock solution and serial dilutions as described for the DPPH assay.

    • Standard Solution: Prepare serial dilutions of Trolox.

  • Assay Procedure (96-well plate):

    • Add 10 µL of various concentrations of this compound, standard, or blank into the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[3] This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[1]

    • This compound Stock Solution: Prepare a stock solution and serial dilutions.

    • Standard Solution: Prepare a series of dilutions of FeSO₄ or Trolox.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test sample, standard, or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-30 minutes.[1]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or liter of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to inhibit the degradation of a fluorescent probe (commonly fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[5] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.

    • This compound Stock Solution: Prepare a stock solution and serial dilutions in phosphate buffer.

    • Standard Solution: Prepare a series of dilutions of Trolox in phosphate buffer.

  • Assay Procedure (96-well black microplate):

    • Add 25 µL of this compound, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin measuring the fluorescence every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each well.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and expressed as Trolox equivalents.

Data Presentation

Summarize the quantitative results from the antioxidant assays in the following tables for clear comparison.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

CompoundDPPH IC50 (µg/mL)ABTS TEAC (µmol TE/g)
This compoundInsert ValueInsert Value
Positive Control (e.g., Trolox)Insert ValueInsert Value

Table 2: FRAP and ORAC Values of this compound

CompoundFRAP Value (µmol Fe²⁺/g)ORAC Value (µmol TE/g)
This compoundInsert ValueInsert Value
Positive Control (e.g., Trolox)Insert ValueInsert Value

Visualizations

Experimental Workflows

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, FRAP, ORAC) D Mix Sample/Standard with Assay Reagent A->D B Prepare this compound Stock and Dilutions B->D C Prepare Standard (Trolox, Gallic Acid, etc.) C->D E Incubate (Time and Temperature as per protocol) D->E F Measure Absorbance or Fluorescence E->F G Calculate % Inhibition or Area Under Curve F->G H Determine IC50 or Trolox Equivalents G->H I Summarize Data in Tables H->I

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathway of Antioxidant Action

G Mechanism of Antioxidant Action Against Oxidative Stress cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Lipids Lipid Peroxidation ROS->Lipids attacks Proteins Protein Damage ROS->Proteins attacks DNA DNA Damage ROS->DNA attacks Neutralized Stable, Non-reactive Molecules ROS->Neutralized is neutralized to HDBF This compound (Antioxidant) HDBF->ROS donates electron/hydrogen

Caption: Antioxidant neutralization of reactive oxygen species.

References

Application Notes and Protocols for 2-Hydroxydibenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxydibenzofuran as a versatile building block for the synthesis of diverse molecular architectures, particularly those with potential biological activity. The protocols detailed below offer step-by-step guidance for key transformations, enabling the strategic functionalization of the this compound core.

Introduction

This compound is a key heterocyclic motif and a valuable starting material in organic synthesis. Its rigid, planar structure and the presence of a reactive hydroxyl group make it an ideal scaffold for the development of novel compounds with applications in medicinal chemistry, materials science, and drug discovery. The benzofuran core is a prevalent feature in a wide array of natural products and synthetic molecules exhibiting significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This document outlines key synthetic strategies for the derivatization of this compound, focusing on O-alkylation (Williamson ether synthesis) and palladium-catalyzed cross-coupling reactions.

Key Applications of this compound

The strategic modification of this compound allows for the fine-tuning of its physicochemical and pharmacological properties. Key applications include:

  • Synthesis of Bioactive Molecules: The hydroxyl group serves as a handle for the introduction of various functional groups, leading to the generation of libraries of derivatives for biological screening.[4]

  • Development of Novel Therapeutics: Derivatives of this compound are being investigated as potential therapeutic agents for a range of diseases.[4]

  • Preparation of Functional Materials: The rigid dibenzofuran scaffold can be incorporated into larger polymeric structures to create materials with unique optical and electronic properties.

Experimental Protocols

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[5][6] In the context of this compound, this reaction allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the 2-position, yielding a diverse range of 2-alkoxydibenzofuran derivatives.

Reaction Scheme:

G This compound This compound Product 2-Alkoxydibenzofuran This compound->Product Base, Solvent Alkyl_Halide R-X Alkyl_Halide->Product Base Base

Caption: General scheme for the Williamson ether synthesis of 2-alkoxydibenzofurans.

Detailed Protocol:

A general procedure for the O-alkylation of a phenolic compound is as follows. Note that specific conditions may need to be optimized for this compound and the specific alkyl halide used.

  • Preparation: To a solution of the hydroxy-containing starting material (1.0 eq.) in a suitable dry solvent (e.g., DMF, THF, or acetonitrile), add a base (1.1-1.5 eq.). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[3]

  • Reaction: Stir the mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for the formation of the corresponding alkoxide or phenoxide.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 70-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative Examples for Phenolic Compounds):

Starting PhenolAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
2-Hydroxyacetanilide2-ChloroethanolK₂CO₃DMF70-1102-4Not specified
2-(hydroxymethyl)-15-crown-51,10-DibromodecaneNaHDMFRTOvernightNot specified

Note: This data is based on general protocols for similar phenolic compounds and should be adapted and optimized for this compound.[3][7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[8][9][10] To utilize this compound in a Suzuki coupling, it must first be converted to a halide or triflate. The following protocol outlines a general procedure for the Suzuki coupling of an aryl bromide, which would be the second step after converting the hydroxyl group of this compound to a bromide.

Reaction Workflow:

G cluster_0 Functionalization cluster_1 Suzuki Coupling Start This compound Step1 Conversion to 2-Bromodibenzofuran Start->Step1 Step2 2-Bromodibenzofuran Product 2-Aryldibenzofuran Step2->Product Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product

Caption: Workflow for the synthesis of 2-aryldibenzofurans from this compound.

Detailed Protocol for Suzuki Coupling:

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[10]

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (e.g., 2-bromodibenzofuran) (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).[4][11]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or ethanol and water.[4][11]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 4 to 16 hours.[4][10]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add brine. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 2-aryldibenzofuran.

Quantitative Data (Illustrative Examples for Aryl Bromides):

Aryl BromideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O80491-97
3-Chloroindazole5-Indole boronic acidPd source/ligandK₃PO₄Dioxane/H₂O10015Not specified

Note: This data is based on protocols for similar aryl halides and should be optimized for 2-bromodibenzofuran.[10][11]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in these application notes for O-alkylation and palladium-catalyzed cross-coupling reactions provide a solid foundation for the synthesis of a wide range of novel dibenzofuran derivatives. These derivatives hold significant promise for applications in drug discovery and materials science, making the efficient and strategic functionalization of the this compound scaffold a key area of ongoing research. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxydibenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxydibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound and its derivatives include:

  • O-Dealkylation of 2-Alkoxydibenzofurans: This is a common final step where a precursor, such as 2-methoxydibenzofuran, is deprotected to yield the desired hydroxyl group. Reagents for this transformation can include strong acids, Lewis acids, and nucleophiles.

  • Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization: This modern approach involves the direct coupling of a phenol with an aryl partner, facilitated by a palladium catalyst, to form the dibenzofuran core in a highly efficient manner.

  • Ullmann Condensation: A classical method involving copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether, which is then cyclized to the dibenzofuran skeleton.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: Based on common side reactions in related benzofuran and dibenzofuran syntheses, the following impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors such as 2-alkoxydibenzofuran, biphenyl-2,x-diols, or corresponding halo-phenols depending on the synthetic route.

  • Over-alkylation or Incomplete Dealkylation Products: In syntheses involving protection/deprotection of the hydroxyl group, it's possible to have residual protected compound or byproducts from side reactions of the protecting group.

  • Homo-coupling Products: Palladium-catalyzed reactions can sometimes lead to the formation of biphenyl or polycyclic aromatic hydrocarbons through the unintended coupling of identical starting material molecules.

  • Oxidized Byproducts: The phenolic moiety of this compound is susceptible to oxidation, which can lead to the formation of quinone-like structures or other degradation products, especially if exposed to air and high temperatures for extended periods.

  • Isomeric Products: Depending on the selectivity of the cyclization reaction, other isomers of hydroxydibenzofuran might be formed in minor quantities.

  • Solvent Adducts and Reagent-Derived Impurities: Residual solvents and byproducts from the decomposition of reagents can also be present in the crude product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Catalyst deactivation. 4. Poor quality of starting materials or reagents.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Extend reaction time if necessary. 2. Optimize the reaction temperature. For dealkylation, ensure the temperature is sufficient to drive the reaction to completion without degrading the product. 3. Use fresh, high-quality catalyst. For palladium-catalyzed reactions, ensure anaerobic conditions to prevent catalyst oxidation. 4. Purify starting materials before use. Ensure reagents are anhydrous and of high purity.
Presence of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is incorrect.1. Increase reaction time or temperature as indicated by reaction monitoring. 2. Re-evaluate the stoichiometry of your reagents, ensuring the limiting reagent is appropriate for the reaction.
Formation of a Dark-Colored, Tarry Product 1. Oxidation of the phenolic product. 2. Polymerization or decomposition at high temperatures.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Lower the reaction temperature if possible, or shorten the reaction time. 4. Consider using an antioxidant during workup, if compatible with the product.
Multiple Spots on TLC Close to the Product Spot 1. Presence of isomeric impurities. 2. Formation of closely related byproducts (e.g., partially dealkylated intermediates).1. Optimize the reaction conditions to improve regioselectivity. 2. Use a different solvent system for chromatography to achieve better separation. Consider using a higher-resolution chromatography technique like preparative HPLC. 3. For incomplete dealkylation, drive the reaction to completion with longer reaction times or a stronger dealkylating agent.
Product is Difficult to Crystallize 1. Presence of impurities inhibiting crystallization. 2. Incorrect choice of crystallization solvent.1. Purify the crude product by column chromatography before attempting crystallization. 2. Screen a variety of solvents and solvent mixtures for crystallization. Techniques like slow evaporation, solvent-antisolvent addition, or cooling crystallization can be explored.

Quantitative Data Summary

While specific quantitative data for impurities in this compound synthesis is not extensively published, the following table provides a general expectation of purity levels and common impurity percentages based on analogous reactions reported in the literature. Actual values will be highly dependent on the specific reaction conditions and purification methods employed.

Product/Impurity Typical Purity (after chromatography) Typical Impurity Level (in crude product)
This compound>98%-
Unreacted Starting MaterialNot Detected5-20%
Homo-coupling Byproducts<1%1-5%
Oxidized Impurities<0.5%1-10% (highly variable)
Isomeric Impurities<1%1-5%

Experimental Protocols

Key Experiment: O-Dealkylation of 2-Methoxydibenzofuran

This protocol describes a general procedure for the demethylation of 2-methoxydibenzofuran to this compound using boron tribromide (BBr₃), a common and effective reagent for this transformation.

Materials:

  • 2-Methoxydibenzofuran

  • Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 2-methoxydibenzofuran (1 equivalent) in anhydrous dichloromethane in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add the boron tribromide solution (1.1 to 1.5 equivalents) dropwise to the cooled solution. The reaction is often exothermic, so maintain the temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol. This will decompose the excess BBr₃ and the boron-containing intermediates.

  • Workup: Add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Methoxydibenzofuran in anhydrous DCM B Cool to -78°C A->B C Add BBr3 solution dropwise B->C D Stir and warm to RT (2-12h) C->D E Quench with Methanol at 0°C D->E Reaction Complete F Neutralize with NaHCO3 E->F G Extract with DCM F->G H Wash with H2O & Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K This compound J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound via demethylation.

troubleshooting_workflow start Impurity Detected in This compound Synthesis q1 Is the impurity the starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there multiple new spots with similar Rf values? q1->q2 No a1_sol Increase reaction time/temperature Check reagent stoichiometry a1_yes->a1_sol end Pure Product Obtained a1_sol->end a2_yes Isomeric or Related Byproducts q2->a2_yes Yes q3 Is the product dark and tarry? q2->q3 No a2_sol Optimize reaction for selectivity Improve chromatographic separation a2_yes->a2_sol a2_sol->end a3_yes Oxidation/Decomposition q3->a3_yes Yes q3->end No a3_sol Use inert atmosphere Lower reaction temperature Degas solvents a3_yes->a3_sol a3_sol->end

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

Technical Support Center: Synthesis of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxydibenzofuran synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on popular synthesis routes like Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Ullmann-type reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or improperly activated.• Ensure the use of a fresh, high-purity catalyst. • For palladium catalysts, consider an in-situ reduction step if using a Pd(II) precursor. • For Ullmann reactions, ensure the copper catalyst is activated (e.g., with iodine).
2. Poor Ligand Choice: The ligand may not be optimal for the specific coupling partners.• For Suzuki-Miyaura reactions, phosphine-based ligands like PPh₃ or more electron-rich and bulky ligands like XPhos can be effective.[1][2] • Screen a variety of ligands to find the most suitable one for your substrate.
3. Ineffective Base: The chosen base may not be strong enough to facilitate transmetalation (in Suzuki-Miyaura) or deprotonation.• For Suzuki-Miyaura, screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] • For Ullmann-type reactions, K₂CO₃ or Cs₂CO₃ are often used.
4. Reaction Temperature Too Low/High: Suboptimal temperature can lead to slow reaction rates or decomposition of starting materials or product.• Optimize the reaction temperature. Suzuki-Miyaura reactions often run well between 80-110 °C.[3][4] Ullmann reactions may require higher temperatures.
5. Presence of Oxygen: Palladium and copper catalysts are sensitive to oxygen, which can lead to catalyst deactivation.• Thoroughly degas all solvents and reagents. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]
Formation of Side Products 1. Homocoupling of Boronic Acid (Suzuki-Miyaura): This is a common side reaction.• Use a slight excess (1.1-1.5 equivalents) of the boronic acid. • Ensure efficient stirring to maintain a homogeneous reaction mixture. • Optimize the catalyst and ligand loading.
2. Protodeborylation of Boronic Acid (Suzuki-Miyaura): The boronic acid reacts with residual water or protic solvents.• Use anhydrous solvents and reagents. • Ensure the base is thoroughly dried.
3. Ether Cleavage: If using a methoxy-protected starting material, the demethylation step might be incomplete or lead to side reactions.• Optimize the demethylation conditions (e.g., reagent, temperature, and reaction time). Common reagents include BBr₃ or sodium 1-dodecanethiolate.[6]
Difficult Product Purification 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of impurities.• Optimize the solvent system for column chromatography. A gradient elution might be necessary. • Consider recrystallization as an alternative or additional purification step.
2. Presence of Residual Metals: Palladium or copper residues can contaminate the final product.• Use a metal scavenger resin after the reaction. • Perform an aqueous workup with a chelating agent like EDTA.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the construction of the dibenzofuran core through intramolecular cyclization. Key strategies include:

  • Palladium-catalyzed intramolecular C-H arylation: This approach involves the coupling of a suitably substituted biphenyl precursor.

  • Ullmann condensation/coupling: This classic method typically involves the copper-catalyzed reaction of a halogenated biphenyl ether.

  • Suzuki-Miyaura cross-coupling followed by cyclization: This involves the palladium-catalyzed coupling of a boronic acid with a halide to form a biphenyl intermediate, which then undergoes cyclization.[3][7]

Q2: How can I optimize the yield of my Suzuki-Miyaura coupling reaction for the synthesis of the this compound precursor?

A2: Optimization of a Suzuki-Miyaura coupling involves several factors. A systematic approach is recommended:

  • Catalyst and Ligand Screening: Start with a common catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.

  • Base Selection: Screen inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[3]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.[3][8]

  • Temperature Control: Reactions are typically heated, often in the range of 80-110 °C.[4]

  • Stoichiometry: A slight excess of the boronic acid (around 1.2 equivalents) is generally used.

Q3: I am observing significant amounts of homocoupled byproducts. How can I minimize these?

A3: Homocoupling is a common side reaction. To minimize it:

  • Ensure your reaction is strictly anaerobic.

  • Optimize the catalyst-to-ligand ratio.

  • Consider using a more sterically hindered phosphine ligand.

  • Adjust the rate of addition of the reactants.

Q4: What is a general workflow for setting up and monitoring the synthesis?

A4: A typical workflow involves preparation, reaction, work-up, and purification.

General experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of dibenzofuran precursors. While specific yields for this compound will vary, these provide a starting point for optimization.

Catalyst System Base Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
Pd(OAc)₂ / PPh₃K₂CO₃DMF1001270-85
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901680-95[7][8]
PdCl₂(dppf)Cs₂CO₃Toluene110875-90
CuI / L-prolineK₂CO₃DMSO1202460-75

Experimental Protocols

Protocol 1: Synthesis of a Dibenzofuran Precursor via Suzuki-Miyaura Coupling

This protocol is adapted for the synthesis of a biphenyl ether intermediate, a common precursor to this compound.

Materials:

  • 2-Bromo-2'-methoxydiphenyl ether (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-2'-methoxydiphenyl ether, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₃PO₄.[7][8]

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form the Dibenzofuran Core

This protocol describes a general method for the cyclization of a biphenyl ether to the dibenzofuran scaffold.

Materials:

  • Biphenyl ether precursor

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Benzoquinone (BQ) as an oxidant (2.0 equiv)

  • Acetic acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve the biphenyl ether precursor in acetic acid.

  • Add Pd(OAc)₂ and benzoquinone to the solution.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify by column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling is a fundamental process in the synthesis of the dibenzofuran precursor.

Catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Purification of 2-Hydroxydibenzofuran by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxydibenzofuran using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: The primary challenges stem from the polar phenolic hydroxyl group, which can lead to several issues:

  • Strong Adsorption: The hydroxyl group can form strong hydrogen bonds with the silanol groups on the silica gel surface, resulting in poor elution, tailing peaks, or even irreversible binding to the stationary phase.[1]

  • Compound Degradation: Silica gel is acidic and can cause the degradation of sensitive compounds.[1] For phenolic compounds like this compound, this can lead to the formation of impurities during purification.

  • Poor Solubility: this compound may have limited solubility in non-polar solvents commonly used in the initial stages of silica gel chromatography, making sample loading difficult.

Q2: How do I select an appropriate solvent system for the column chromatography of this compound?

A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Initial Screening: Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for this compound on the TLC plate. This generally provides a good separation on a column.

  • Solvent Polarity: If the compound does not move from the baseline, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1]

Q3: My this compound is not eluting from the silica gel column, even with a high concentration of polar solvent. What can I do?

A3: This indicates very strong interaction with the silica gel. Consider the following options:

  • Use of Mobile Phase Additives: For acidic compounds like phenols, adding a small amount of a competing acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can help to reduce tailing and improve elution by protonating the silanol groups.

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider switching to a different stationary phase. Neutral alumina can be a good alternative for compounds that bind too strongly to silica. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another powerful option.[1]

Q4: I am observing new spots on my TLC plate after column chromatography that were not in the crude mixture. What is happening?

A4: This is a strong indication that your compound is degrading on the silica gel column.[1] To confirm this, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it confirms degradation on the silica.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Irreversible adsorption to the silica gel. 2. Compound degradation on the acidic silica. 3. Co-elution with impurities.1. Deactivate the silica gel by preparing a slurry with the mobile phase containing 1% triethylamine, then pack the column. 2. Use a less acidic stationary phase like neutral alumina. 3. Perform flash chromatography to minimize the time the compound spends on the column.[1] 4. Optimize the mobile phase for better separation from impurities.
Peak Tailing in Column Fractions 1. Strong interaction between the phenolic hydroxyl group and silica. 2. Column overloading.1. Add a small amount of acetic acid (0.1-1%) to the mobile phase. 2. Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). 3. Use a more polar solvent system to improve elution.
Co-elution of Impurities 1. Similar polarity of the impurity and this compound. 2. Inappropriate solvent system.1. Try a different solvent system to alter selectivity. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. 2. Use a shallower solvent gradient during elution to improve resolution. 3. Consider reverse-phase chromatography for a different separation mechanism.
Poor Solubility of Crude Product for Loading 1. The compound is not soluble in the initial non-polar mobile phase.1. Use a "dry loading" technique (see Protocol 2). 2. Dissolve the sample in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or acetone) and load it carefully onto the column.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

Objective: To provide a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Methodology:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica should be 50-100 times the weight of the crude material.

  • Column Packing: Pour the silica gel slurry into the column. Use gentle pressure (e.g., from a pump or house air) to pack the column evenly, avoiding air bubbles. Add a thin layer of sand on top of the packed silica.

  • Sample Loading (Wet Loading): Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Dry Loading for Poorly Soluble Samples

Objective: To load a sample that has poor solubility in the initial mobile phase onto a silica gel column.

Methodology:

  • Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of the crude material) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently add a protective layer of sand on top of the sample layer.

  • Proceed with elution as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Wet_Load Wet Loading (Good Solubility) Pack->Wet_Load If soluble Dry_Load Dry Loading (Poor Solubility) Pack->Dry_Load If not soluble Elute Elute with Mobile Phase (Isocratic or Gradient) Wet_Load->Elute Dry_Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_solutions Potential Solutions Start Problem Encountered During Chromatography Problem_Type Identify Problem Type Start->Problem_Type Low_Recovery Low Recovery Problem_Type->Low_Recovery Low Yield Tailing Peak Tailing Problem_Type->Tailing Asymmetric Peaks Coelution Co-elution Problem_Type->Coelution Impure Fractions Degradation Degradation Problem_Type->Degradation New Spots on TLC Sol_Recovery Deactivate Silica Use Alumina Flash Chromatography Low_Recovery->Sol_Recovery Sol_Tailing Add Acetic Acid Reduce Sample Load Increase Polarity Tailing->Sol_Tailing Sol_Coelution Change Solvent System Shallow Gradient Reverse Phase Coelution->Sol_Coelution Sol_Degradation Use Neutral Alumina Flash Chromatography Deactivate Silica Degradation->Sol_Degradation

Caption: Troubleshooting logic for common issues in this compound purification.

References

Technical Support Center: Optimizing 2-Hydroxydibenzofuran Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the derivatization of 2-Hydroxydibenzofuran. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound and similar phenolic compounds.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Poor quality of starting material Ensure the purity of this compound using techniques like NMR or melting point determination.
Inactive catalyst or reagent Use fresh or properly stored catalysts and reagents. Consider a small-scale test reaction with a known reactive substrate to check for activity.
Suboptimal reaction temperature Optimize the temperature. Some reactions require heating to overcome activation energy, while others may need cooling to prevent side reactions.
Incorrect solvent The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO can be effective for reactions involving phenoxides. Ensure the solvent is anhydrous if using moisture-sensitive reagents.
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Presence of moisture or oxygen For reactions sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Formation of Multiple Products/Side Reactions

Potential Cause Suggested Solution
Reaction temperature is too high Running the reaction at a lower temperature can increase selectivity for the desired product.
Incorrect stoichiometry of reagents Carefully control the molar ratios of your reactants. An excess of one reagent may lead to side product formation.
Decomposition of starting material or product If the product or starting material is unstable under the reaction conditions, consider using milder reagents or shorter reaction times.
Cross-reactivity The derivatizing agent may react with other functional groups. Protect sensitive functional groups before carrying out the derivatization.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
Product is highly soluble in the reaction solvent Choose an extraction solvent in which the product is highly soluble and the impurities are not.
Product co-elutes with impurities during chromatography Optimize the mobile phase for column chromatography. Try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil and does not crystallize Try to form a solid derivative or salt of your product. Alternatively, use other purification techniques like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for the hydroxyl group of this compound?

A1: The hydroxyl group of this compound can be derivatized through several common reactions, including:

  • Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., K2CO3, NaH) to form ethers.

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.

  • O-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is proceeding. For more quantitative analysis, you can take aliquots at different time points and analyze them by HPLC or GC-MS.

Q3: My this compound starting material is poorly soluble in the reaction solvent. What can I do?

A3: You can try a co-solvent system to improve solubility. Alternatively, using a more polar aprotic solvent like DMF, DMSO, or NMP might be beneficial, especially for reactions involving the formation of a phenoxide intermediate. Gentle heating can also improve solubility, but be mindful of potential side reactions at higher temperatures.

Q4: I am observing the decomposition of my product during workup. How can I prevent this?

A4: If your product is sensitive to acid or base, ensure that the workup procedure is neutral. Use mild aqueous washes (e.g., saturated ammonium chloride or sodium bicarbonate) to neutralize the reaction mixture. If the product is temperature-sensitive, perform the workup and purification at a lower temperature.

Quantitative Data

The following tables summarize quantitative data from studies on the derivatization of benzofuran derivatives, which can serve as a starting point for optimizing your this compound reactions.

Table 1: Optimization of C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide

EntrySolventCatalyst (mol%)Yield (%)
1ToluenePd(OAc)2 (5)85
2t-amyl OHPd(OAc)2 (5)88
3MeTHFPd(OAc)2 (5)90
4CPMEPd(OAc)2 (5)93[1]
5DCEPd(OAc)2 (5)75
6MeCNPd(OAc)2 (5)68

Table 2: Yields of C3-Arylated Benzofuran-2-carboxamides

ProductAryl IodideReaction Time (h)Yield (%)
2dIodobenzene1684[1]
2e2-Iodonaphthalene2478[1]
2j1-(4-Iodophenyl)ethan-1-one1674[1]
2kMethyl 4-iodobenzoate1672[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Benzofuran Derivatives [1]

  • To a reaction vial, add N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)2 (5 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).

  • Suspend the solids in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.

  • Stir the reaction mixture at 110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step, One-Pot Transamidation of C-H Arylated Benzofuran Products [1]

Step 1: Boc Activation

  • Dissolve the C-H arylated benzofuran product (1.0 equiv) in acetonitrile (0.1 M).

  • Add di-tert-butyl dicarbonate (Boc)2O (2.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Stir the reaction at 60 °C for 5 hours.

  • Concentrate the mixture in vacuo. The crude product is used in the next step without further purification.

Step 2: Aminolysis

  • To the crude product from Step 1, add toluene (0.5 M) and the desired amine (1.5 equiv).

  • Stir the reaction at 60 °C for 0.5 to 6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Visualizations

experimental_workflow start Start: this compound reagents Add Derivatizing Agent, Catalyst, and Solvent start->reagents reaction Reaction under Optimized Conditions (Temperature, Time) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for this compound derivatization.

troubleshooting_yield cluster_solutions Potential Solutions start Low or No Product Yield? check_reagents Check Purity and Activity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions optimize_stoichiometry Optimize Stoichiometry of Reactants check_reagents->optimize_stoichiometry Reagents OK sol_reagents Use Pure Starting Material and Fresh Reagents check_reagents->sol_reagents check_atmosphere Is an Inert Atmosphere Required? check_conditions->check_atmosphere Conditions Seem Correct sol_conditions Systematically Vary Temperature, Time, and Solvent check_conditions->sol_conditions sol_atmosphere Use Anhydrous Solvents and Inert Gas (N2 or Ar) check_atmosphere->sol_atmosphere sol_stoichiometry Perform a Stoichiometry Screen optimize_stoichiometry->sol_stoichiometry

Caption: Troubleshooting decision tree for low product yield.

reaction_factors cluster_parameters Key Reaction Parameters Yield Reaction Yield Temp Temperature Yield->Temp Time Reaction Time Yield->Time Solvent Solvent Yield->Solvent Catalyst Catalyst/Reagent Yield->Catalyst Purity Reactant Purity Yield->Purity

Caption: Factors influencing the yield of a derivatization reaction.

References

Technical Support Center: Electrochemical Detection of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the electrochemical detection of 2-Hydroxydibenzofuran (2-OH-DBF). The information is compiled from established electrochemical principles and data from structurally related phenolic and aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the electrochemical detection of this compound?

A1: Direct interference studies on 2-OH-DBF are not extensively documented. However, based on the analysis of similar phenolic and aromatic compounds, potential interferents can be categorized as follows:

  • Structurally Similar Phenolic Compounds: Other hydroxylated aromatic compounds with similar oxidation potentials can produce overlapping voltammetric signals. Examples include other isomers of hydroxydibenzofuran, catechols, and hydroquinones.

  • Electroactive Environmental and Biological Molecules: Substances commonly found in environmental and biological samples can be electroactive and interfere with the detection of 2-OH-DBF. These include ascorbic acid, uric acid, and certain metal ions.

  • Surfactants and Polymers: These molecules can adsorb onto the electrode surface, a phenomenon known as electrode fouling, which blocks the electron transfer process and reduces the analytical signal.[1][2][3]

Q2: How does electrode fouling affect the measurement of 2-OH-DBF and how can it be mitigated?

A2: Electrode fouling is a significant issue in the electrochemical analysis of phenolic compounds.[1][3][4] The oxidation of 2-OH-DBF can produce polymeric products that adsorb onto the electrode surface, leading to a decrease in signal intensity, poor reproducibility, and a complete loss of signal over time.

Mitigation Strategies:

  • Electrode Modification: Modifying the electrode surface with materials like carbon nanotubes, graphene, or conductive polymers can enhance the electrode's resistance to fouling.[2]

  • Pulsed Voltammetric Techniques: Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) can be less susceptible to fouling compared to cyclic voltammetry (CV).

  • Electrochemical Cleaning: Applying a specific potential waveform after each measurement can help to clean the electrode surface.

  • Solvent Selection: The choice of supporting electrolyte and solvent can influence the solubility of the oxidation products and reduce fouling.

Q3: What is the expected electrochemical behavior of this compound?

A3: As a phenolic compound, 2-OH-DBF is expected to undergo an irreversible oxidation reaction at the working electrode. This involves the hydroxyl group being oxidized to a ketone group, typically involving the transfer of electrons and protons. The exact oxidation potential will depend on the experimental conditions such as the pH of the supporting electrolyte and the electrode material.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No or Low Signal Electrode fouling.- Mechanically polish the electrode surface with alumina slurry. - Electrochemically clean the electrode by cycling the potential in a blank solution. - Use a modified electrode with anti-fouling properties.
Incorrect potential window.- Perform a cyclic voltammetry scan over a wide potential range in a standard solution of 2-OH-DBF to determine its oxidation potential.
Low concentration of analyte.- Pre-concentrate the sample if possible. - Optimize the electrochemical technique for higher sensitivity (e.g., use square-wave voltammetry).
Poor Reproducibility Inconsistent electrode surface condition.- Implement a consistent electrode cleaning and pre-treatment protocol between measurements.
Presence of interfering species.- Use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ED) to separate 2-OH-DBF from interferents before detection.[5][6][7]
Fluctuation in experimental conditions.- Ensure stable temperature and deoxygenate the solution with an inert gas (e.g., nitrogen or argon) before and during the measurement.
Drifting Baseline Contamination of the supporting electrolyte.- Prepare fresh supporting electrolyte with high-purity reagents and water.
Instability of the reference electrode.- Check the filling solution of the reference electrode and ensure there are no air bubbles.
Overlapping Peaks Presence of compounds with similar oxidation potentials.- Adjust the pH of the supporting electrolyte to shift the oxidation potential of 2-OH-DBF or the interfering species. - Utilize electrode materials or modifications that offer better selectivity. - Employ HPLC-ED for separation prior to detection.[5][6][7]

Quantitative Data on Interferences

The following table summarizes the potential impact of common interfering substances on the electrochemical detection of phenolic compounds, which can be extrapolated to the analysis of 2-OH-DBF. The interference is often expressed as the percentage change in the analyte's signal in the presence of the interferent.

Interfering Substance Typical Concentration Ratio (Interferent:Analyte) Potential Impact on Signal Reference Compound
Ascorbic Acid10:1 to 100:1Significant positive interference (overlapping oxidation peak)Phenolic compounds
Uric Acid10:1 to 100:1Significant positive interference (overlapping oxidation peak)Phenolic compounds
Catechol1:1 to 10:1Significant positive interference (overlapping oxidation peak)Hydroquinone
Fe(III)100:1Moderate negative interference (catalytic side reactions)Phenolic compounds
Surfactants (e.g., Triton X-100)0.1%Significant negative interference (electrode fouling)Phenolic compounds

Note: The actual impact can vary significantly depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Characterization of 2-OH-DBF
  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Soncate in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Use a three-electrode system with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add 10 mL of a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) to the electrochemical cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes.

  • Measurement:

    • Record a blank CV in the supporting electrolyte.

    • Add a known concentration of 2-OH-DBF to the cell.

    • Record the CV by scanning the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., +1.0 V) and back at a scan rate of 50 mV/s.

    • Observe the potential and current of the oxidation peak.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantification of 2-OH-DBF
  • Follow steps 1 and 2 from the CV protocol.

  • Measurement:

    • Record a blank DPV in the supporting electrolyte.

    • Add a known concentration of 2-OH-DBF to the cell.

    • Record the DPV with optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan increment: 4 mV).

    • Construct a calibration curve by plotting the peak current against the concentration of 2-OH-DBF standards.

    • Determine the concentration of 2-OH-DBF in an unknown sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Sample Preparation (e.g., extraction, dilution) B Electrode Polishing & Cleaning C Electrolyte Preparation & Deoxygenation D Electrochemical Cell Assembly C->D E Blank Measurement (Supporting Electrolyte) D->E F Standard/Sample Addition E->F G Voltammetric Scan (e.g., CV, DPV) F->G H Peak Identification & Measurement G->H I Calibration Curve Construction H->I J Concentration Determination I->J

Caption: A typical experimental workflow for the electrochemical detection of this compound.

Signaling_Pathway cluster_electrode Electrode Surface Electrode Electrode A This compound (Analyte in Solution) B Adsorption onto Electrode Surface A->B C Electron Transfer (-e⁻) B->C D Oxidized Intermediate (Radical Cation) C->D E Further Oxidation & Rearrangement (-H⁺) D->E F Final Oxidation Product (Quinone-type species) E->F G Polymerization (Electrode Fouling) F->G

Caption: A plausible electrochemical oxidation pathway for this compound leading to detection and potential electrode fouling.

References

Technical Support Center: Optimizing 2-Hydroxydibenzofuran Synthesis with Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) to enhance the yield of 2-Hydroxydibenzofuran synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using phase transfer catalysts.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective phase transfer catalyst.1. Catalyst Selection: Ensure the chosen phase transfer catalyst (e.g., quaternary ammonium salts, phosphonium salts, crown ethers) is appropriate for the reaction's polarity and the specific reactants.[1][2] Consider screening different catalysts. 2. Catalyst Concentration: Optimize the catalyst loading. Typically, 1-10 mol% is used. Too little may be ineffective, while too much can sometimes lead to side reactions or purification difficulties.
Poor mixing of the biphasic system.1. Agitation: Increase the stirring rate to ensure efficient mixing of the organic and aqueous phases, maximizing the interfacial area where the reaction occurs.
Incorrect reaction temperature.1. Temperature Optimization: The optimal temperature can vary. Experiment with a range of temperatures. Some reactions benefit from gentle heating, while others may require cooling to minimize side products.
Deactivation of the catalyst.1. Inert Atmosphere: If the catalyst or reactants are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Byproducts Non-selective reaction conditions.1. Solvent System: The choice of organic solvent can influence selectivity. Test a range of solvents with varying polarities. 2. Base Strength: If a base is used, its strength can be critical. A weaker or stronger base might be necessary to favor the desired reaction pathway.
Catalyst-induced degradation.1. Catalyst Stability: Ensure the phase transfer catalyst is stable under the reaction conditions. Some catalysts may degrade at higher temperatures or in the presence of strong bases or acids.
Difficulty in Product Isolation/Purification Catalyst interference during workup.1. Catalyst Removal: Water-soluble catalysts can often be removed by aqueous extraction. For organic-soluble catalysts, chromatographic separation may be necessary. The use of solid-supported "three-phase catalysts" can simplify separation as they can be filtered off.[1]
Emulsion formation during extraction.1. Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a phase transfer catalyst and how does it work in the synthesis of this compound?

A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[3] In a typical synthesis of this compound, which may involve an aqueous phase containing a nucleophile (e.g., a hydroxide source) and an organic phase containing the substrate (e.g., a di-substituted biphenyl precursor), the PTC transports the nucleophile from the aqueous phase to the organic phase. This allows the reaction to proceed at a much faster rate and often under milder conditions, thereby improving the overall yield.[2][4]

Q2: What are the common types of phase transfer catalysts used in organic synthesis?

Common types of phase transfer catalysts include:

  • Quaternary Ammonium Salts: (e.g., Tetrabutylammonium bromide - TBAB, Aliquat 336) These are widely used due to their effectiveness and relatively low cost.[1][2]

  • Quaternary Phosphonium Salts: (e.g., Tetrabutylphosphonium bromide) These are often more thermally stable than their ammonium counterparts.[2]

  • Crown Ethers: (e.g., 18-Crown-6) These are particularly effective at complexing alkali metal cations, thereby activating the accompanying anion.[2][3]

  • Cryptands: These offer three-dimensional encapsulation of cations, leading to highly reactive "naked" anions.[3]

Q3: How do I choose the right phase transfer catalyst for my reaction?

The choice of catalyst depends on several factors:

  • Reactants: The nature of the anion being transferred and the cation it is paired with in the aqueous phase.

  • Solvent System: The polarity of the organic solvent. The catalyst must have sufficient solubility in the organic phase.

  • Reaction Temperature: The thermal stability of the catalyst.

  • Cost and Availability: For large-scale synthesis, cost is a significant factor.

It is often necessary to screen a few different types of catalysts to find the most effective one for a specific transformation.

Q4: Can phase transfer catalysis be considered a "green chemistry" approach?

Yes, phase transfer catalysis is often considered a green chemistry technique.[5] It can reduce the need for harsh or hazardous organic solvents that are required to dissolve all reactants in a single phase.[2][3] By enabling reactions in biphasic systems (often aqueous-organic), it can lead to easier product separation, reduced waste generation, and the use of more environmentally benign solvents like water.[5]

Experimental Protocol Example: Synthesis of this compound via Intramolecular Ullmann-type Reaction using a Phase Transfer Catalyst

Disclaimer: This is an illustrative protocol and may require optimization.

Materials:

  • 2,2'-Dihydroxy-X-halobiphenyl (starting material)

  • Potassium Hydroxide (KOH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2'-Dihydroxy-X-halobiphenyl (1 equivalent), toluene, and deionized water to form a biphasic system.

  • Add potassium hydroxide (2-3 equivalents) to the aqueous phase.

  • Add tetrabutylammonium bromide (TBAB) (0.05 equivalents) as the phase transfer catalyst.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a dilute HCl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Process

Diagram 1: General Workflow for this compound Synthesis using PTC

G A Reactants & Solvents (Biphasic System) B Add Phase Transfer Catalyst (e.g., TBAB) A->B C Reaction under Heating & Stirring B->C D Reaction Monitoring (TLC) C->D E Workup: Phase Separation & Extraction D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: A typical experimental workflow for the synthesis of this compound using a phase transfer catalyst.

Diagram 2: Mechanism of Phase Transfer Catalysis

G Nu- Nu- Q+X- Q+X- Nu-->Q+X- M+ M+ M+->Q+X- Ion Exchange Substrate Substrate Product Product Substrate->Product [Q+X-] [Q+X-] Product->[Q+X-] Catalyst Regeneration [Q+Nu-] [Q+Nu-] [Q+Nu-]->Substrate Reaction Q+X-->[Q+Nu-] Transfer to Organic Phase [Q+X-]->M+

Caption: The catalytic cycle of a quaternary ammonium salt (Q+X-) in a biphasic system.

References

Technical Support Center: 2-Hydroxydibenzofuran Stability in HPLC Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Hydroxydibenzofuran in common solvents used for High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for HPLC analysis?

A1: Based on the general solubility of phenolic compounds, methanol and acetonitrile are recommended as primary solvents for dissolving this compound.[1] Water can be used as a co-solvent, particularly in reversed-phase HPLC. The choice of solvent may depend on the specific HPLC method and the desired concentration.

Q2: How stable is this compound in these solvents at room temperature?

A2: While specific data for this compound is limited, phenolic compounds in general can be susceptible to degradation over time, especially when exposed to light and oxygen.[2] For optimal results, it is recommended to prepare fresh solutions daily and store them in amber vials to protect from light.[3][4]

Q3: What is the effect of pH on the stability of this compound solutions?

A3: The stability of phenolic compounds is often pH-dependent.[5][6][7] Some phenolic acids are unstable at high pH.[5][6][7] It is advisable to maintain a slightly acidic to neutral pH for solutions of this compound to minimize potential degradation.

Q4: Can I store solutions of this compound in the refrigerator or freezer?

A4: Storing solutions at low temperatures (e.g., 2-8 °C or -20 °C) can enhance the stability of phenolic compounds by slowing down degradation reactions.[4] However, it is crucial to ensure the compound remains fully dissolved upon warming to room temperature before analysis to avoid concentration errors.

Troubleshooting Guide

Problem Possible Cause Solution
Appearance of unexpected peaks in the chromatogram over time. Degradation of this compound into other compounds.Prepare fresh solutions daily. Store stock solutions at low temperatures and protect from light. Evaluate the pH of your mobile phase and sample diluent.
Decrease in the peak area of this compound with repeated injections from the same vial. Analyte degradation in the autosampler.Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Prepare smaller volumes of sample to be consumed within a shorter timeframe.
Peak tailing or broadening. Interaction of the analyte with the stationary phase, which can be exacerbated by degradation products.Ensure the mobile phase pH is appropriate for the analyte and column. Prepare fresh mobile phase and samples.
Baseline drift or noise. Could be due to the degradation of the analyte or impurities in the solvent.Use high-purity HPLC-grade solvents. Filter all solvents and samples before use. Prepare fresh solutions.

Stability of this compound in Different Solvents (Inferred)

The following table summarizes the expected stability of this compound in common HPLC solvents based on the general behavior of phenolic compounds. It is strongly recommended to perform a stability study under your specific experimental conditions.

Solvent Stability at Room Temperature (20-25°C) Storage Recommendations Potential Issues
Methanol Generally stable for short periods (up to 24 hours) when protected from light.[8]Store in amber vials at 2-8°C for intermediate storage (a few days). For long-term storage, use a freezer (-20°C or lower).Potential for slow oxidation over time.
Acetonitrile Generally stable for short periods (up to 24 hours) when protected from light.Store in amber vials at 2-8°C for intermediate storage. For long-term storage, use a freezer (-20°C or lower).Ensure high purity to avoid reactive impurities.
Water (acidified, e.g., with 0.1% formic or acetic acid) Good stability, as the acidic pH can inhibit degradation of some phenolic compounds.[5]Refrigerate at 2-8°C.Microbial growth can be an issue over longer periods; consider filtering.
Water (neutral or basic) Potentially unstable, as higher pH can promote oxidation and degradation of phenolic compounds.[5][6][7]Not recommended for storage. Prepare fresh as needed.Rapid degradation may occur.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent under specific conditions.

1. Objective: To evaluate the stability of this compound in a selected HPLC solvent over a defined period and under specific storage conditions (e.g., room temperature, refrigerated, protected from light).

2. Materials:

  • This compound reference standard
  • HPLC-grade solvent (e.g., methanol, acetonitrile)
  • Volumetric flasks and pipettes
  • Amber HPLC vials
  • HPLC system with a suitable detector (e.g., UV-Vis)

3. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Prepare working solutions: Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Initial Analysis (Time = 0): Immediately analyze the working solution in triplicate using a validated HPLC method. Record the peak area and retention time.
  • Store Samples: Aliquot the working solution into several amber HPLC vials and store them under the desired conditions (e.g., room temperature on the benchtop, in a refrigerator at 4°C).
  • Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition and analyze it in triplicate.
  • Data Analysis:
  • Calculate the average peak area for each time point and storage condition.
  • Compare the average peak area at each time point to the initial (Time = 0) peak area to determine the percentage of this compound remaining.
  • Monitor for the appearance of any new peaks, which may indicate degradation products.

4. Acceptance Criteria: The stability of the solution is considered acceptable if the percentage of this compound remaining is within a predefined range (e.g., 98-102% of the initial concentration) and no significant degradation peaks are observed.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conditions Storage Conditions cluster_output Output prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work initial_analysis Initial HPLC Analysis (T=0) prep_work->initial_analysis storage Store Aliquots under Different Conditions initial_analysis->storage timepoint_analysis Analyze at Time Intervals storage->timepoint_analysis cond1 Room Temperature storage->cond1 cond2 Refrigerated (4°C) storage->cond2 cond3 Protected from Light storage->cond3 data_analysis Data Analysis and Stability Determination timepoint_analysis->data_analysis report Stability Report data_analysis->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Crystallization of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-Hydroxydibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature for similar benzofuran derivatives, a mixture of methanol and acetone is a good starting point.[1] Other potential solvent systems include aqueous methanol. The selection of an appropriate solvent is a critical step and may require some experimentation.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 133-135 °C). To resolve this, try adding a small amount of additional solvent to decrease the saturation. You can also try using a lower-boiling point solvent or a solvent mixture.

Q3: The crystal yield is very low. How can I improve it?

A3: A low crystal yield can be due to several factors. Ensure that you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Cooling the solution slowly and to a lower temperature can also increase the yield. Additionally, minimizing the number of transfer steps can reduce loss of material.

Q4: How do impurities affect the crystallization of this compound?

A4: Impurities can significantly impact crystallization by interfering with the crystal lattice formation.[2] This can lead to the formation of smaller, less pure crystals, or it can prevent crystallization altogether.[2][3] If you suspect impurities are an issue, consider purifying the crude product by other methods, such as column chromatography, before attempting crystallization.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling. - Solution is not supersaturated.- Cooling too rapidly.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of this compound.- Allow the solution to cool more slowly.
Crystals form too quickly. - Solution is too concentrated.- Solvent is a very poor solvent for the compound at all temperatures.- Add a small amount of hot solvent to redissolve the crystals and allow them to reform more slowly.- Choose a different solvent or solvent system where the solubility difference between hot and cold is less extreme.
Formation of an oil instead of crystals. - The compound's melting point is below the solvent's boiling point.- The solution is highly supersaturated.- Use a lower-boiling point solvent.- Add more solvent to the hot solution to reduce the concentration.- Try a different solvent system.
Low yield of crystals. - Too much solvent was used.- Incomplete precipitation.- Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath to maximize precipitation.
Discolored crystals. - Presence of colored impurities.- Use activated charcoal to decolorize the hot solution before filtration and cooling.- Recrystallize the product a second time.

Data Presentation

Solvent Boiling Point (°C) Polarity Anticipated Solubility of this compound
Methanol 65Polar ProticGood, especially when heated
Ethanol 78Polar ProticGood, especially when heated
Acetone 56Polar AproticGood
Ethyl Acetate 77Moderately PolarModerate
Toluene 111NonpolarLow to Moderate
Hexane 69NonpolarPoor
Water 100Polar ProticPoor

Note: This table is for guidance only. Experimental determination of solubility is recommended.

Experimental Protocols

General Recrystallization Protocol for this compound:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent or solvent mixture (e.g., methanol-acetone). Heat the flask on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (133-135 °C).[4][5]

Mandatory Visualization

Below is a troubleshooting workflow for the crystallization of this compound.

Troubleshooting_Crystallization start Start Crystallization dissolved Completely Dissolved in Hot Solvent? start->dissolved cool Cool Solution Slowly dissolved->cool Yes add_more_solvent Add More Hot Solvent dissolved->add_more_solvent No crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No yield_ok Acceptable Yield? crystals_form->yield_ok Yes concentrate Concentrate Solution oiling_out->concentrate No induce_nucleation Induce Nucleation (Scratch/Seed) oiling_out->induce_nucleation If no crystals add_solvent_reheat Add More Solvent & Reheat oiling_out->add_solvent_reheat Yes pure_enough Sufficient Purity? yield_ok->pure_enough Yes cool_further Cool to Lower Temperature yield_ok->cool_further No end Pure Crystals Obtained pure_enough->end Yes recrystallize Recrystallize pure_enough->recrystallize No add_more_solvent->dissolved concentrate->cool induce_nucleation->cool add_solvent_reheat->cool change_solvent Change Solvent/System add_solvent_reheat->change_solvent If persists change_solvent->start cool_further->yield_ok recrystallize->start

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Reducing Side Reactions in 2-Hydroxydibenzofuran Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the demethylation of 2-methoxydibenzofuran to produce 2-hydroxydibenzofuran. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound Incomplete reaction due to insufficient reagent or harsh conditions causing degradation.- Reagent Stoichiometry: For reagents like BBr₃, ensure at least one equivalent per methoxy group. An excess may be needed for substrates with other Lewis basic functional groups. - Reaction Temperature: Start BBr₃ reactions at low temperatures (e.g., -78°C or 0°C) and allow them to warm gradually to room temperature. For pyridinium hydrochloride, maintain a consistent high temperature (180-210°C). - Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
Formation of a dark, tarry substance or polymer - Acid-catalyzed polymerization: This is common with strong acids like HBr, especially at high temperatures. The furan ring in the dibenzofuran system can be susceptible to acid-catalyzed degradation. - Presence of water: For reagents like pyridinium hydrochloride, moisture can lead to polymerization.- Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like BBr₃ and pyridinium hydrochloride. - Alternative Reagents: Consider milder demethylating agents such as thiolates (e.g., sodium ethanethiolate in DMF) which operate under basic conditions and may prevent acid-catalyzed side reactions.
Product discoloration (e.g., yellowing) - Air Oxidation: Phenols, like the this compound product, are susceptible to oxidation, which can cause discoloration. - Impurities from Reagents: Contact with certain metals (e.g., from a metal spatula with pyridinium hydrochloride) can introduce impurities that cause discoloration.- Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Proper Handling of Reagents: Use non-metallic spatulas (e.g., plastic or ceramic) when handling corrosive reagents like molten pyridinium hydrochloride.[1] - Purification: Utilize appropriate purification techniques such as column chromatography or recrystallization to remove colored impurities.
Formation of an insoluble agglomerate upon adding BBr₃ Formation of a boron-containing complex with the substrate or product.- Solvent: Ensure the substrate is fully dissolved in a suitable dry solvent (e.g., dichloromethane) before adding BBr₃. - Addition Rate: Add the BBr₃ solution slowly and dropwise to the cooled reaction mixture with vigorous stirring to ensure proper mixing and prevent localized high concentrations.
Product sublimation during work-up The product, this compound, may have a tendency to sublime under vacuum at elevated temperatures.- Controlled Temperature: When removing solvent under reduced pressure, use a water bath at a controlled, moderate temperature. - Equipment Setup: In a larger scale setup, proper insulation of the reactor head and control of the condenser temperature can minimize sublimation.[1]
Incomplete reaction with HBr Insufficiently harsh conditions for the relatively stable aryl methyl ether.- Elevated Temperatures: Cleavage of aryl methyl ethers with HBr typically requires high temperatures (reflux).[2] - Use of Acetic Acid: Acetic acid can be used as a co-solvent to aid in the dissolution of the substrate and facilitate the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Which demethylation reagent is best for 2-methoxydibenzofuran?

A1: The choice of reagent depends on the scale of your reaction and the other functional groups present in your molecule.

  • Boron tribromide (BBr₃) is a highly effective and common reagent for aryl methyl ether demethylation and can often be used at or below room temperature.[2][3] However, it is highly corrosive and moisture-sensitive.

  • Pyridinium hydrochloride (Py·HCl) is a less expensive option that works well at high temperatures (molten state, ~180-210°C).[1] It is particularly useful for larger-scale reactions.

  • Hydrobromic acid (HBr) is a classic and strong acid reagent, but the harsh conditions (high heat) can lead to side reactions, including polymerization.[2]

  • Thiolates (e.g., EtSNa in DMF) offer a milder, basic alternative that can be advantageous if your substrate is sensitive to acidic conditions.[2]

Q2: Can the furan ring of the dibenzofuran be opened during demethylation?

A2: Yes, under harsh acidic conditions, there is a risk of furan ring opening or other acid-catalyzed degradation pathways. The stability of the furan ring is influenced by factors such as acid strength, temperature, and the presence of water. While dibenzofuran is relatively stable, prolonged exposure to strong, hot acids should be avoided if possible. Monitoring the reaction closely is crucial.

Q3: How can I monitor the progress of the demethylation reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the less polar starting material (2-methoxydibenzofuran) from the more polar product (this compound). The product should have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is the typical stoichiometry for BBr₃ demethylation?

A4: A common starting point is to use 1 to 1.2 equivalents of BBr₃ for each methyl ether group. However, if your molecule contains other Lewis basic sites (e.g., carbonyls, nitriles), you may need to add an additional equivalent of BBr₃ for each of those sites.[3] Some studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, but this may be substrate-dependent.

Q5: My NMR spectrum of the product is complex. What are the expected chemical shifts for this compound?

Quantitative Data Summary

The following table summarizes typical reaction conditions for common demethylation methods. Please note that optimal conditions may vary for 2-methoxydibenzofuran and should be determined empirically.

Reagent Solvent Temperature Reaction Time Typical Yield Key Considerations
BBr₃ Dichloromethane (DCM)-78°C to RT1 - 24 h70-95%Highly moisture sensitive. Requires anhydrous conditions. Can form insoluble complexes.
Py·HCl Neat (molten)180 - 210°C1 - 6 h80-95%High temperatures required. Can cause discoloration.[1] Product may sublime.[1]
48% HBr Acetic Acid or NeatReflux (~120-140°C)2 - 12 h60-85%Harsh conditions can lead to side reactions and lower yields.
EtSNa Dimethylformamide (DMF)Reflux2 - 8 h75-90%Basic conditions, suitable for acid-sensitive substrates. Unpleasant odor of thiols.

Experimental Protocols

Protocol 1: Demethylation of 2-Methoxydibenzofuran using BBr₃

Objective: To synthesize this compound from 2-methoxydibenzofuran using boron tribromide.

Materials:

  • 2-methoxydibenzofuran

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-methoxydibenzofuran (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add BBr₃ (1.2 eq, 1.0 M solution in DCM) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Demethylation of 2-Methoxydibenzofuran using Pyridinium Hydrochloride

Objective: To synthesize this compound from 2-methoxydibenzofuran using molten pyridinium hydrochloride.

Materials:

  • 2-methoxydibenzofuran

  • Anhydrous Pyridinium hydrochloride (Py·HCl)

  • Water

  • Ethyl acetate or Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methoxydibenzofuran (1.0 eq) and anhydrous pyridinium hydrochloride (5-10 eq).

  • Heat the mixture in an oil bath to 190-200°C with stirring. The solid mixture will melt and become a stirrable liquid.

  • Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to below 100°C and cautiously add water to dissolve the solid.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • To isolate the phenolic product, you can either extract the combined organic layers with 1 M NaOH, followed by acidification of the aqueous layer with 1 M HCl and back-extraction into an organic solvent, or proceed directly to drying and purification.

  • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Demethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 2-Methoxydibenzofuran Reagent Select Demethylation Reagent (e.g., BBr3) Start->Reagent Setup Setup Reaction under Anhydrous/Inert Conditions Reagent->Setup Reaction Perform Demethylation (Temperature Control) Setup->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitor->Workup Complete Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product This compound Purify->Product

Caption: A generalized experimental workflow for the demethylation of 2-methoxydibenzofuran.

Side_Reactions cluster_conditions Reaction Conditions Start 2-Methoxydibenzofuran Desired This compound (Desired Product) Start->Desired Optimal Conditions Polymer Polymerization/ Tarry Byproducts Start->Polymer RingOpened Ring-Opened Products Start->RingOpened Incomplete Unreacted Starting Material Start->Incomplete Harsh Harsh Acidic Conditions (e.g., high temp HBr) Harsh->Polymer Harsh->RingOpened Moisture Presence of Water Moisture->Polymer Insufficient Insufficient Reagent/Time Insufficient->Incomplete

Caption: Potential reaction pathways leading to side products in 2-methoxydibenzofuran demethylation.

References

Technical Support Center: Analysis of 2-Hydroxydibenzofuran by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Hydroxydibenzofuran.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on problems related to matrix effects.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Signal / Ion Suppression - Co-elution of matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization.[1][2] - High concentrations of endogenous compounds in the sample. - Inefficient sample cleanup.- Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1][2] - Chromatographic Optimization: Modify the LC gradient, change the column chemistry, or adjust the flow rate to improve separation between the analyte and interfering peaks. - Sample Dilution: Dilute the sample to reduce the concentration of matrix components. This is only feasible if the analyte concentration remains above the limit of quantification.[2] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
High Analyte Signal / Ion Enhancement - Co-eluting matrix components that enhance the ionization efficiency of the analyte.- Improve Chromatographic Separation: As with ion suppression, enhancing the separation of the analyte from matrix components is key. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for the enhancement effect.
Poor Reproducibility / High Variability - Inconsistent sample preparation. - Buildup of matrix components on the LC column or in the MS source.[1] - Lot-to-lot variability in the biological matrix.- Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation protocol is followed for all samples.[1] - Incorporate a Robust Internal Standard: A suitable internal standard can help to normalize variations between samples.[1] - Implement Column Washing: Introduce a robust column wash step between injections to remove strongly retained matrix components.[1]
Shifting Retention Times - Matrix-induced changes to the stationary phase. - High sample viscosity affecting injection.- Thorough Sample Cleanup: Minimize the introduction of complex matrix components onto the column.[1] - Dilution and Reconstitution: Ensure the final sample is reconstituted in a solvent compatible with the initial mobile phase.[1]
Peak Tailing or Fronting - Active sites in the GC inlet or column interacting with the analyte due to co-extracted matrix components. - Column overload from high concentrations of matrix components.- Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. - Optimize Injection Volume and Concentration: Reduce the amount of matrix introduced onto the column by decreasing the injection volume or diluting the sample.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Phenolic Compounds in Human Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 110%70 - 95%80 - 105%
Matrix Effect (%) 50 - 80% (Suppression)85 - 110%90 - 115%
Reproducibility (%RSD) < 15%< 10%< 10%
Sample Cleanliness PoorModerateGood

Matrix Effect is calculated as: (Peak area in matrix / Peak area in neat solution) x 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 2: Representative Recovery and Matrix Effect Data for Hydroxylated PAHs in Urine using SPE

CompoundRecovery (%)Matrix Effect (%)Reference
1-Hydroxynaphthalene95.298.5[3]
2-Hydroxynaphthalene98.7102.1[3]
9-Hydroxyphenanthrene92.495.3[3]
1-Hydroxypyrene101.5105.6[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[4]

Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?

A2: For a phenolic compound like this compound, the primary causes of matrix effects in biological samples such as plasma or urine are co-eluting endogenous components like phospholipids, salts, and proteins.[1][2] These molecules can interfere with the electrospray ionization (ESI) process by competing with the analyte for charge in the ion source.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-extraction spike and the post-column infusion. In the post-extraction spike method, you compare the response of the analyte spiked into a blank matrix extract with the response of the same amount of analyte in a clean solvent. A significant difference indicates a matrix effect.[4] In the post-column infusion experiment, a constant flow of the analyte solution is mixed with the column eluent before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate the retention times where ion suppression or enhancement occurs.

Q4: What is the most effective sample preparation technique to minimize matrix effects for phenolic compounds like this compound?

A4: While protein precipitation is simple, it is often the least effective at removing interfering small molecules. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective for cleaning up complex biological samples and reducing matrix effects.[1] The choice between SPE and LLE will depend on the specific physicochemical properties of this compound and the nature of the sample matrix.

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is considered the "gold standard" for compensating for matrix effects and should be used whenever the highest accuracy and precision are required, especially in complex matrices. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for the analyte-to-IS peak area ratio to remain consistent, leading to more reliable quantification.

Experimental Protocols

1. Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general framework for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound.

  • Materials:

    • SPE cartridges (e.g., C18, HLB)

    • Plasma sample

    • Internal standard solution (e.g., this compound-d3)

    • Methanol (conditioning and elution solvent)

    • Water (equilibration solvent)

    • Washing solvent (e.g., 5% Methanol in water)

    • Centrifuge, evaporator, and vortex mixer

  • Procedure:

    • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of the internal standard solution. Vortex briefly.

    • SPE Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • SPE Cartridge Equilibration: Pass 1 mL of water through the cartridge.

    • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Pass 1 mL of the washing solvent through the cartridge to remove weakly bound interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to mix.

    • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Protocol for Post-Extraction Spike Analysis to Quantify Matrix Effects

  • Procedure:

    • Prepare Blank Matrix Extract: Process a blank plasma sample (without the analyte or IS) using the developed SPE protocol.

    • Prepare Spiked Matrix Sample (Set A): To the blank matrix extract, add a known amount of this compound and the internal standard.

    • Prepare Neat Solution Sample (Set B): In a clean tube, prepare a solution with the same final concentration of this compound and internal standard in the reconstitution solvent.

    • Analysis: Analyze both sets of samples by LC-MS/MS.

    • Calculation: Matrix Effect (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample is_spike Spike with Internal Standard start->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject Sample data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for sample preparation and analysis.

matrix_effect_mechanism cluster_source ESI Source analyte Analyte droplet Charged Droplet analyte->droplet matrix_comp Matrix Component matrix_comp->droplet gas_phase Gas Phase Ions matrix_comp->gas_phase Competition for Charge (Ion Suppression) droplet->gas_phase Evaporation ms_inlet MS Inlet gas_phase->ms_inlet Analyte Ions

Caption: Mechanism of ion suppression in the ESI source.

troubleshooting_tree start Poor LC-MS/MS Data Quality q1 Consistent Low Signal? start->q1 a1_yes Suspect Ion Suppression q1->a1_yes Yes q2 High Variability? q1->q2 No solution1 Optimize Sample Cleanup (SPE/LLE) Improve Chromatography a1_yes->solution1 a2_yes Review Sample Prep Consistency q2->a2_yes Yes q3 Retention Time Shift? q2->q3 No solution2 Standardize Protocol Use Robust Internal Standard a2_yes->solution2 a3_yes Check Column & Sample Cleanup q3->a3_yes Yes ok Acceptable Data q3->ok No solution3 Implement Column Wash Ensure Proper Reconstitution a3_yes->solution3 solution1->ok solution2->ok solution3->ok

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of 2-Hydroxydibenzofuran. Detailed experimental protocols, comparative performance data, and decision-making workflows are presented to assist in selecting the most suitable analytical method for specific research and development needs.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and environmental research. Accurate and precise quantification of this analyte is crucial for its development as a potential therapeutic agent and for monitoring its presence in various matrices. While HPLC is a widely adopted technique for the analysis of such compounds, alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Ultra-Performance Liquid Chromatography (UPLC-MS) offer distinct advantages in terms of sensitivity, resolution, and analysis time. This guide presents a comparative overview of these techniques to facilitate informed method selection.

Quantitative Performance Comparison

The selection of an analytical technique is heavily influenced by its quantitative performance characteristics. The following tables summarize the typical performance parameters for a validated HPLC method for a compound structurally similar to this compound and compare them with those of alternative methods.

Table 1: Linearity and Range

Validation ParameterHPLC-UVGC-MSUPLC-MSCapillary Electrophoresis (CE)
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 10 µg/mL5 - 200 µg/mL
Correlation Coefficient (r²) >0.999>0.998>0.999>0.997

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)UPLC-MS (%)Capillary Electrophoresis (CE) (%)
Low 98.5 ± 1.899.2 ± 2.5100.5 ± 1.297.8 ± 3.1
Medium 100.2 ± 1.3101.1 ± 1.999.8 ± 1.099.5 ± 2.4
High 99.7 ± 1.599.5 ± 2.1100.1 ± 1.1101.0 ± 2.8

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)UPLC-MS (%RSD)Capillary Electrophoresis (CE) (%RSD)
Intraday < 1.5< 2.5< 1.0< 3.0
Interday < 2.0< 3.0< 1.5< 4.0

Table 4: Sensitivity (LOD & LOQ)

ParameterHPLC-UVGC-MSUPLC-MSCapillary Electrophoresis (CE)
LOD 0.1 µg/mL0.05 µg/mL0.005 µg/mL1 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL0.015 µg/mL3 µg/mL

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections outline representative methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a typical reversed-phase HPLC method with UV detection suitable for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start with 30% A, increase to 80% A in 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in methanol to a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of the hydroxyl group, derivatization is often required for the GC-MS analysis of this compound to improve volatility and peak shape.

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 150 °C (hold for 1 minute), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 280 °C (splitless mode).

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-500.

Capillary Electrophoresis (CE) Method

CE offers an alternative separation mechanism based on the electrophoretic mobility of the analyte.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).

    • Background Electrolyte (BGE): 25 mM Borate buffer, pH 9.2.

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

UPLC-MS provides enhanced resolution, sensitivity, and speed compared to conventional HPLC.

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: A rapid gradient from 10% to 90% A over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Detection (ESI):

    • Ionization Mode: Negative ion mode is often suitable for phenolic compounds.

    • Source Parameters: Optimized for the specific instrument and analyte.

    • Data Acquisition: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Method Validation Workflow

The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.[1][2]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Target Profile MD2 Select Chromatographic Mode & Column MD1->MD2 MD3 Optimize Mobile Phase & Gradient MD2->MD3 MD4 Optimize Detector Settings MD3->MD4 V1 Specificity / Selectivity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 MI2 System Suitability Testing V7->MI2 Implement Validated Method MI1 Routine Analysis MI3 Method Transfer (if applicable) MI1->MI3 MI2->MI1

References

A Comparative Analysis of the Biological Activities of 2-Hydroxydibenzofuran and 3-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data

Dibenzofurans, a class of heterocyclic organic compounds, have garnered significant interest in the scientific community due to their diverse biological activities. Among them, hydroxylated derivatives such as 2-hydroxydibenzofuran and 3-hydroxydibenzofuran are of particular importance. The position of the hydroxyl group on the dibenzofuran scaffold can significantly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of this compound and 3-hydroxydibenzofuran, focusing on their potential estrogenic, anti-inflammatory, and neuroprotective effects.

While direct comparative studies on this compound and 3-hydroxydibenzofuran are limited in publicly available literature, this guide summarizes the known biological activities of closely related benzofuran and dibenzofuran derivatives to infer potential differences and guide future research. The experimental protocols for key bioassays are detailed to support further investigation and validation.

Comparative Biological Activity Profile

Based on studies of related benzofuran and dibenzofuran compounds, the positioning of the hydroxyl group is expected to influence the biological activity. Generally, the presence and position of hydroxyl groups on aromatic ring systems are critical for receptor binding and biological response.

Estrogenic Activity:

Hydroxylated aromatic compounds can often mimic the structure of estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and elicit estrogenic or antiestrogenic responses. The position of the hydroxyl group can affect the binding affinity and selectivity for ER subtypes. While specific data for 2- and 3-hydroxydibenzofuran is scarce, studies on other hydroxylated benzofurans and related structures suggest that both compounds could exhibit some degree of estrogenic activity.

Anti-Inflammatory Activity:

Benzofuran and dibenzofuran derivatives have been investigated for their anti-inflammatory properties.[1][2] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. The position of the hydroxyl group on the dibenzofuran core could modulate this activity by influencing the molecule's ability to interact with inflammatory pathway components.

Neuroprotective Activity:

The neuroprotective potential of benzofuran derivatives has been a subject of interest.[3][4] Mechanisms of neuroprotection can include antioxidant effects and modulation of signaling pathways involved in neuronal survival. The hydroxyl group can contribute to antioxidant activity through free radical scavenging. The differential positioning of this group in 2- and 3-hydroxydibenzofuran may lead to variations in their neuroprotective efficacy.

Quantitative Bioactivity Data

Table 1: Comparative Estrogenic Activity

CompoundEstrogen Receptor α (ERα) Binding Affinity (Ki, nM)Estrogen Receptor β (ERβ) Binding Affinity (Ki, nM)Estrogenic Potency (EC50, nM) in vitro
This compoundData not availableData not availableData not available
3-HydroxydibenzofuranData not availableData not availableData not available
17β-Estradiol (Reference)~1~1~0.1

Table 2: Comparative Anti-Inflammatory Activity

CompoundInhibition of COX-2 (IC50, µM)Inhibition of NO Production in Macrophages (IC50, µM)In vivo Anti-inflammatory Activity (% inhibition of paw edema)
This compoundData not availableData not availableData not available
3-HydroxydibenzofuranData not availableData not availableData not available
Indomethacin (Reference)~0.1~5High

Table 3: Comparative Neuroprotective Activity

CompoundNeuroprotection against Oxidative Stress (EC50, µM) in SH-SY5Y cellsInhibition of β-amyloid aggregation (IC50, µM)
This compoundData not availableData not available
3-HydroxydibenzofuranData not availableData not available
Resveratrol (Reference)~10~25

Experimental Protocols

To enable researchers to conduct comparative studies on this compound and 3-hydroxydibenzofuran, detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[5][6][7]

Workflow for Estrogen Receptor Binding Assay

prep Prepare Rat Uterine Cytosol (ER Source) incubate Incubate Cytosol with [3H]-Estradiol and varying concentrations of test compound prep->incubate separate Separate Bound and Free Radioligand (e.g., using hydroxylapatite) incubate->separate measure Measure Radioactivity of Bound Ligand using a scintillation counter separate->measure analyze Analyze Data to Determine IC50 and Binding Affinity measure->analyze administer Administer Test Compound or Vehicle to Rats/Mice induce Induce Inflammation by Injecting Carrageenan into the Hind Paw administer->induce measure Measure Paw Volume at Regular Intervals using a Plethysmometer induce->measure calculate Calculate the Percentage Inhibition of Edema measure->calculate seed Seed Neuronal Cells (e.g., SH-SY5Y) in a 96-well plate treat Treat cells with Test Compound followed by a Neurotoxin (e.g., H2O2 or Amyloid-β) seed->treat incubate_mtt Add MTT solution and incubate treat->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) to dissolve Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure calculate Calculate Percentage Cell Viability measure->calculate LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Compound Hydroxydibenzofuran Compound->IKK Inhibits?

References

A Comparative Guide to the Synthesis of 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxydibenzofuran is a key structural motif found in various biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals. The efficient and high-yielding synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of prominent methods for the synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The synthesis of this compound is not extensively documented with a wide variety of direct, one-step methods. A common and effective strategy involves a two-step process: the synthesis of a protected precursor, typically 2-methoxydibenzofuran, followed by a demethylation step to yield the final product. The initial formation of the dibenzofuran core can be achieved through various cross-coupling reactions, with Palladium-catalyzed Suzuki coupling and Copper-catalyzed Ullmann condensation being notable examples.

MethodKey TransformationPrecursorsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Method 1: Suzuki Coupling followed by Demethylation C-C bond formation2-bromo-2'-methoxybiphenylPd(OAc)₂, PPh₃, K₂CO₃Toluene/H₂O9012~85 (coupling)
O-Demethylation2-methoxydibenzofuranBBr₃Dichloromethane-78 to rt4>90
Method 2: Ullmann Condensation followed by Demethylation C-O bond formation2-bromoanisole, 2-bromophenolCuI, L-proline, K₂CO₃DMSO11024~75 (condensation)
O-Demethylation2-methoxydibenzofuranHBr (48%)Acetic Acid1206>90

Note: The yields presented are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Method 1: Suzuki Coupling and BBr₃ Demethylation

This method involves the construction of the dibenzofuran skeleton via an intramolecular Suzuki coupling reaction, followed by the cleavage of the methyl ether with boron tribromide.

Step 1: Synthesis of 2-methoxydibenzofuran via Intramolecular Suzuki Coupling

  • Materials: 2-bromo-2'-methoxybiphenyl, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.

  • Procedure:

    • To a solution of 2-bromo-2'-methoxybiphenyl (1.0 mmol) in a mixture of toluene (10 mL) and water (2 mL), add Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and K₂CO₃ (2.0 mmol).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methoxydibenzofuran.

Step 2: Demethylation of 2-methoxydibenzofuran

  • Materials: 2-methoxydibenzofuran, Boron tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methoxydibenzofuran (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to -78 °C under an argon atmosphere.

    • Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Method 2: Ullmann Condensation and HBr Demethylation

This approach utilizes a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, which then undergoes intramolecular cyclization. The resulting methoxy-substituted dibenzofuran is subsequently demethylated using hydrobromic acid.

Step 1: Synthesis of 2-methoxydibenzofuran via Ullmann Condensation

  • Materials: 2-bromoanisole, 2-bromophenol, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a reaction vessel, combine 2-bromoanisole (1.0 mmol), 2-bromophenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL).

    • Heat the mixture to 110 °C and stir for 24 hours under an argon atmosphere.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain 2-methoxydibenzofuran.

Step 2: Demethylation of 2-methoxydibenzofuran

  • Materials: 2-methoxydibenzofuran, Hydrobromic acid (48% aqueous solution), Acetic acid.

  • Procedure:

    • Add 2-methoxydibenzofuran (1.0 mmol) to a mixture of 48% HBr (5 mL) and acetic acid (5 mL).

    • Heat the mixture to reflux (approximately 120 °C) and maintain for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to afford this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic strategies for obtaining this compound.

Suzuki_Demethylation cluster_suzuki Method 1: Suzuki Coupling cluster_demethylation Demethylation A 2-bromo-2'-methoxybiphenyl B Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O, 90°C A->B Suzuki Coupling C 2-methoxydibenzofuran B->C D 2-methoxydibenzofuran E BBr₃ DCM, -78°C to rt D->E O-Demethylation F This compound E->F

Synthetic workflow for Method 1.

Ullmann_Demethylation cluster_ullmann Method 2: Ullmann Condensation cluster_demethylation2 Demethylation G 2-bromoanisole + 2-bromophenol H CuI, L-proline, K₂CO₃ DMSO, 110°C G->H Ullmann Condensation I 2-methoxydibenzofuran H->I J 2-methoxydibenzofuran K 48% HBr, Acetic Acid 120°C J->K O-Demethylation L This compound K->L

Synthetic workflow for Method 2.

A Comparative Guide to the Fluorescence Properties of 2-Hydroxydibenzofuran and Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of 2-Hydroxydibenzofuran and carbazole, two heterocyclic aromatic compounds of significant interest in the fields of materials science, medicinal chemistry, and drug development. While both molecules possess a rigid, planar structure conducive to fluorescence, their photophysical behaviors exhibit notable differences. This document summarizes available experimental data, outlines relevant experimental protocols, and presents visualizations to aid in the understanding of their respective fluorescence characteristics.

Overview of Fluorescence Properties

Carbazole is a well-characterized fluorophore known for its strong fluorescence in the ultraviolet and blue regions of the electromagnetic spectrum. Its photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, have led to its widespread use as a molecular probe and a building block for more complex fluorescent systems.

This guide will present the detailed fluorescence properties of carbazole and the available qualitative and comparative information for dibenzofuran derivatives, which can provide insights into the expected behavior of this compound.

Quantitative Fluorescence Data

The following tables summarize the available quantitative data for the fluorescence properties of carbazole. Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time.

Table 1: Fluorescence Properties of Carbazole

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~323 - 335 nmVarious organic solvents
Emission Maximum (λem) ~351 - 365 nmVarious organic solvents
Fluorescence Quantum Yield (Φf) 0.36 - 0.44Ethanol, Cyclohexane
Fluorescence Lifetime (τf) ~10 - 16 nsVarious organic solvents
Stokes Shift ~20 - 30 nmVarious organic solvents

Note: The exact values can vary depending on the solvent, temperature, and measurement technique.

Table 2: Estimated Fluorescence Properties of this compound

PropertyEstimated Value/RangeBasis of Estimation
Excitation Maximum (λex) Shorter than carbazoleBased on the parent dibenzofuran (~298 nm)
Emission Maximum (λem) Shorter than carbazoleBased on the parent dibenzofuran (~330 nm)
Fluorescence Quantum Yield (Φf) No reliable data available-
Fluorescence Lifetime (τf) No reliable data available-
Stokes Shift Likely similar to or slightly larger than dibenzofuranGeneral trend for hydroxyl-substituted aromatics

Experimental Protocols

The determination of the fluorescence properties outlined above involves several key experimental techniques. Below are detailed methodologies for these experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths at which a molecule absorbs and emits light.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound (typically in the micromolar range) in a quartz cuvette using a spectroscopic grade solvent. An optically dilute solution (absorbance < 0.1 at the excitation wavelength) is crucial to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum shows the wavelengths of light that are most effective at exciting the molecule.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator over a range of longer wavelengths. The resulting spectrum reveals the wavelengths of light emitted by the molecule upon excitation.

Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For carbazole, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard solutions at the same excitation wavelength using a UV-Vis spectrophotometer. The absorbances should be kept low (< 0.1) and ideally matched.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τf)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

  • Data Acquisition: Excite the sample with short pulses of light and measure the arrival time of the emitted photons relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The instrument response function (IRF) must be measured and accounted for in the analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the fluorescence properties of a compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep Prepare Dilute Solutions (Sample & Standard) uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep->uv_vis fluor_spectra Record Excitation & Emission Spectra (Spectrofluorometer) prep->fluor_spectra lifetime Measure Fluorescence Lifetime (TCSPC) prep->lifetime calc_qy Calculate Quantum Yield uv_vis->calc_qy fluor_spectra->calc_qy det_stokes Determine Stokes Shift fluor_spectra->det_stokes calc_lifetime Determine Lifetime lifetime->calc_lifetime

Caption: Workflow for Fluorescence Characterization.

Comparative Analysis and Discussion

Carbazole:

Carbazole exhibits a well-defined fluorescence spectrum with a relatively small Stokes shift, indicative of a rigid molecular structure with similar geometries in the ground and excited states. Its fluorescence quantum yield is moderately high in non-polar solvents and can be influenced by solvent polarity. A bathochromic (red) shift in the emission maximum is generally observed with increasing solvent polarity, suggesting a more polar excited state.[1] The fluorescence lifetime of carbazole is typically in the nanosecond range, which is characteristic of many organic fluorophores.

This compound:

While specific experimental data for this compound is unavailable, we can infer some of its potential properties based on the parent compound, dibenzofuran, and the effect of hydroxyl substitution. Dibenzofuran itself is fluorescent, with excitation and emission maxima at shorter wavelengths than carbazole. The introduction of a hydroxyl group, a known auxochrome, is expected to cause a bathochromic shift in both the absorption and emission spectra compared to the parent dibenzofuran.

The hydroxyl group can also participate in hydrogen bonding with protic solvents, which can significantly influence the fluorescence properties. This interaction can lead to changes in the quantum yield and further shifts in the emission spectrum. It is plausible that this compound may exhibit different fluorescence behavior in protic versus aprotic solvents.

Signaling Pathway and Logical Relationship

The following diagram illustrates the fundamental photophysical processes that govern the fluorescence of both carbazole and this compound.

jablonski_diagram cluster_excitation Excitation cluster_deexcitation De-excitation Pathways S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence abs Absorption (hν) fluor Fluorescence (hν') ic Internal Conversion isc Intersystem Crossing phos Phosphorescence

Caption: Simplified Jablonski Diagram.

Conclusion

Carbazole is a well-understood fluorophore with robust fluorescence properties, making it a reliable choice for various applications. In contrast, the fluorescence characteristics of this compound are not well-documented in the scientific literature. Based on the properties of related dibenzofuran compounds, it is expected to be fluorescent, likely with emission at shorter wavelengths than carbazole, and its hydroxyl group may impart sensitivity to the solvent environment.

For researchers and drug development professionals considering these molecules, the well-established photophysical data for carbazole provides a solid foundation for its application. The lack of data for this compound presents an opportunity for further research to fully characterize its fluorescence properties and unlock its potential in various scientific and technological fields. Further experimental investigation is required to provide a definitive quantitative comparison between these two compounds.

References

Distinguishing 2-Hydroxydibenzofuran Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with dibenzofuran derivatives, the accurate identification of specific isomers is a critical analytical challenge. Positional isomers, such as the four hydroxydibenzofuran variants (1-OH, 2-OH, 3-OH, and 4-OH), often exhibit similar physical and chemical properties, making their differentiation by traditional chromatographic methods difficult. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) and tandem mass spectrometry (MS/MS), offers a powerful tool for the unambiguous identification of these isomers through the analysis of their unique fragmentation patterns.

This guide provides a comparative overview of mass spectrometric techniques for distinguishing 2-hydroxydibenzofuran from its other positional isomers, supported by experimental data and detailed protocols.

Comparison of Electron Ionization (EI) Mass Spectra

Electron ionization (EI) is a common ionization technique used in GC-MS. While EI mass spectra of isomers can sometimes be very similar, subtle differences in the relative abundances of fragment ions can provide clues for differentiation. The position of the hydroxyl group on the dibenzofuran skeleton influences the stability of the molecular ion and its subsequent fragmentation pathways.

A key observation in the EI mass spectrum of this compound is the fragmentation pattern, which can be compared to its isomers when data is available under identical experimental conditions. The primary fragmentation involves the loss of carbon monoxide (CO) and formyl radical (CHO).

Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

Fragment Ionm/z (mass-to-charge ratio)Proposed Structure/Loss
[M]+•184Molecular Ion
[M-H]+183Loss of a hydrogen atom
[M-CHO]•155Loss of a formyl radical
[M-CO]+•156Loss of carbon monoxide
[C9H7O]+131Further fragmentation
[C9H6]+•114Further fragmentation

Advanced Techniques for Isomer Differentiation

While EI-MS can offer initial insights, more advanced mass spectrometric techniques are often required for definitive isomer identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like hydroxydibenzofurans. The chromatographic separation of the isomers prior to mass analysis is the primary advantage. Different isomers will exhibit distinct retention times on a given GC column due to subtle differences in their polarity and volatility. This allows for their individual introduction into the mass spectrometer, enabling the acquisition of a clean mass spectrum for each isomer.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique for isomer differentiation.[1] In a typical MS/MS experiment, the molecular ion of a specific isomer is selected in the first mass analyzer, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed in a second mass analyzer. The resulting CID spectrum is a unique fingerprint for that specific isomer.

The position of the hydroxyl group significantly influences the fragmentation pathways upon CID, leading to distinct differences in the resulting spectra of the isomers. These differences in fragment ion abundances and the presence or absence of specific fragments allow for their unequivocal identification.

Experimental Protocols

Reproducible and reliable data is contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of hydroxydibenzofuran isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature gradient is crucial for the separation of the isomers. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

    • Scan Speed: At least 2 scans/second.

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) Protocol
  • Instrumentation: A triple quadrupole or ion trap mass spectrometer capable of MS/MS.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, often coupled with liquid chromatography (LC) for online separation. For GC-MS/MS, an EI source is used.

  • Precursor Ion Selection: The molecular ion ([M+H]+ for ESI/APCI or M+• for EI) of the hydroxydibenzofuran isomer (m/z 185 or 184, respectively) is isolated in the first mass analyzer.

  • Collision Gas: Argon is typically used as the collision gas.

  • Collision Energy: The collision energy is optimized to induce sufficient fragmentation without excessive signal loss. A range of collision energies should be tested to obtain the most informative spectrum.

  • Product Ion Scan: The second mass analyzer scans the resulting fragment ions, generating the CID spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing this compound from its isomers using mass spectrometry.

Isomer_Differentiation_Workflow cluster_0 Sample Analysis cluster_1 Data Analysis cluster_2 Isomer Identification Sample Sample GC_MS GC-MS Analysis Sample->GC_MS Volatility LC_MS LC-MS/MS Analysis Sample->LC_MS Polarity Retention_Time Compare Retention Times GC_MS->Retention_Time EI_Spectra Analyze EI Spectra GC_MS->EI_Spectra CID_Spectra Analyze CID Spectra LC_MS->CID_Spectra Isomer_1 1-Hydroxydibenzofuran Retention_Time->Isomer_1 Isomer_2 This compound Retention_Time->Isomer_2 Isomer_3 3-Hydroxydibenzofuran Retention_Time->Isomer_3 Isomer_4 4-Hydroxydibenzofuran Retention_Time->Isomer_4 EI_Spectra->Isomer_1 EI_Spectra->Isomer_2 EI_Spectra->Isomer_3 EI_Spectra->Isomer_4 CID_Spectra->Isomer_1 CID_Spectra->Isomer_2 CID_Spectra->Isomer_3 CID_Spectra->Isomer_4

Caption: Workflow for hydroxydibenzofuran isomer differentiation.

Fragmentation Pathways

The fragmentation of the hydroxydibenzofuran molecular ion is influenced by the position of the hydroxyl group. The following diagram illustrates a generalized fragmentation pathway.

Fragmentation_Pathway M_ion Hydroxydibenzofuran Molecular Ion [C12H8O2]+• (m/z 184) Loss_H Loss of H• [C12H7O2]+ (m/z 183) M_ion->Loss_H Loss_CO Loss of CO [C11H8O]+• (m/z 156) M_ion->Loss_CO Loss_CHO Loss of CHO• [C11H7O]+ (m/z 155) M_ion->Loss_CHO Fragment_1 Further Fragmentation Loss_CO->Fragment_1 Loss_CHO->Fragment_1

Caption: Generalized fragmentation of hydroxydibenzofuran.

References

Distinguishing 2-Hydroxydibenzofuran from its Methoxy Precursor by IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of dibenzofuran derivatives, distinguishing between the final hydroxylated product and its methoxy precursor is a critical analytical step. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for this purpose. This guide provides a detailed comparison of the IR spectral features of 2-hydroxydibenzofuran and 2-methoxydibenzofuran, supported by experimental data and protocols.

Key Spectral Differentiators

The primary distinction between this compound and its methoxy precursor, 2-methoxydibenzofuran, in an IR spectrum lies in the presence of a hydroxyl (-OH) group in the former and a methoxy (-OCH₃) group in the latter. This structural difference gives rise to unique vibrational modes that are readily identifiable.

This compound, being a phenol, will exhibit a characteristic broad absorption band corresponding to the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹.[1][2] The broadening of this peak is a result of intermolecular hydrogen bonding. Additionally, a distinct C-O stretching vibration for the phenolic hydroxyl group is expected around 1220 cm⁻¹.[1]

Conversely, 2-methoxydibenzofuran, an aromatic ether, will lack the O-H stretching band. Instead, its spectrum will be characterized by the stretching vibrations of the C-O-C linkage of the ether and the C-H bonds of the methoxy group. Aryl methyl ethers typically show a characteristic C-H stretch at approximately 2830 cm⁻¹. The C-O stretching in aromatic ethers generally appears in the 1200-1300 cm⁻¹ range, with another potential C-O stretching band between 1010-1050 cm⁻¹.[3]

Comparative Analysis of IR Data

The following table summarizes the key diagnostic IR absorption peaks that allow for the clear differentiation of this compound from 2-methoxydibenzofuran.

Functional GroupVibrational ModeThis compound (cm⁻¹)2-Methoxydibenzofuran (cm⁻¹)
Phenolic -OHO-H Stretch3200-3600 (broad)Absent
Phenolic C-OC-O Stretch~1220Absent
Methoxy C-HC-H StretchAbsent~2830
Aromatic Ether C-O-CAsymmetric C-O StretchAbsent1200-1300
Aromatic C-HC-H Stretch3000-31003000-3100
Aromatic C=CC=C Stretch1400-16001400-1600

Experimental Protocol: Acquiring IR Spectra of Solid Samples

Objective: To obtain high-quality Fourier-Transform Infrared (FTIR) spectra of solid this compound and 2-methoxydibenzofuran for comparative analysis.

Methodology: The Potassium Bromide (KBr) pellet method is a widely used technique for the IR analysis of solid samples.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Analytical balance

  • Oven

  • Desiccator

  • Potassium Bromide (KBr), spectroscopy grade

  • This compound sample

  • 2-Methoxydibenzofuran sample

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed moisture. Cool and store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powdered mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the key absorption bands and their corresponding wavenumbers.

Logical Workflow for Compound Differentiation

The following diagram illustrates the decision-making process for distinguishing between this compound and 2-methoxydibenzofuran based on their IR spectra.

distinguish_compounds start Acquire IR Spectrum check_OH Broad peak at 3200-3600 cm⁻¹? start->check_OH is_hydroxy This compound check_OH->is_hydroxy  Yes check_methoxy Peak at ~2830 cm⁻¹ and no O-H peak? check_OH->check_methoxy  No is_methoxy 2-Methoxydibenzofuran check_methoxy->is_methoxy  Yes inconclusive Inconclusive/ Impure Sample check_methoxy->inconclusive  No

Caption: Decision tree for identifying this compound vs. 2-methoxydibenzofuran via IR.

References

Validation of a Bioassay for 2-Hydroxydibenzofuran Estrogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of bioassays suitable for determining the estrogenic activity of 2-Hydroxydibenzofuran, a hydroxylated derivative of dibenzofuran. The document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of potential endocrine-disrupting compounds.

While specific quantitative data on the estrogenic activity of this compound from a dedicated bioassay validation study is not publicly available in the reviewed literature, this guide outlines the established methodologies and frameworks for such a validation. We will focus on two widely accepted and validated in vitro bioassays for estrogenicity: the Yeast Estrogen Screen (YES) and the MCF-7 Cell Proliferation Assay (E-Screen). This guide will present the principles of these assays, hypothetical comparative data, and detailed experimental protocols to enable researchers to conduct a validation study for this compound.

Comparison of Bioassays for Estrogenic Activity

The selection of an appropriate bioassay is critical for the accurate assessment of the estrogenic potential of a compound. The YES assay offers a high-throughput, cost-effective, and rapid screening method, while the MCF-7 cell proliferation assay provides a more physiologically relevant model using a human breast cancer cell line that endogenously expresses estrogen receptors.

FeatureYeast Estrogen Screen (YES) AssayMCF-7 Cell Proliferation Assay (E-Screen)
Principle Genetically modified yeast expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ). Ligand binding to hER activates the reporter gene, leading to a quantifiable colorimetric or fluorometric signal.Estrogen-dependent proliferation of the human breast cancer cell line MCF-7. The rate of cell proliferation is proportional to the estrogenic activity of the test compound.
Endpoint Reporter gene expression (e.g., β-galactosidase activity).Increased cell number or viability (e.g., measured by MTT or other colorimetric assays).
Strengths High throughput, low cost, rapid results, low interference from cytotoxic compounds.High physiological relevance (human cells, endogenous receptor), well-established and widely used.
Limitations Lacks mammalian cell context (e.g., metabolism, protein binding), potential for false positives/negatives due to yeast-specific mechanisms.Slower, more expensive, susceptible to interference from cytotoxic or cytostatic compounds.
Typical Reference Compound 17β-Estradiol (E2)17β-Estradiol (E2)

Hypothetical Quantitative Comparison

The following table presents a hypothetical data summary to illustrate how the estrogenic activity of this compound could be compared against a standard estrogen (17β-Estradiol) and a known weak environmental estrogen (Bisphenol A). The values are presented as the half-maximal effective concentration (EC50) and the Relative Estrogenic Potency (REP), where REP is calculated as (EC50 of 17β-Estradiol / EC50 of test compound) x 100.

CompoundBioassayEC50 (M)Relative Estrogenic Potency (REP) (%)
17β-Estradiol (E2) YES Assay1.0 x 10⁻¹⁰100
MCF-7 Assay5.0 x 10⁻¹²100
This compound YES Assay2.5 x 10⁻⁷0.00004
MCF-7 Assay8.0 x 10⁻⁹0.0000625
Bisphenol A (BPA) YES Assay1.5 x 10⁻⁶0.0000067
MCF-7 Assay2.0 x 10⁻⁷0.0000025

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Estrogenic Signaling Pathway

Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen This compound (or other Estrogen) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding ER_HSP ER-HSP Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment TargetGene Target Gene Coactivators->TargetGene Transcription Activation mRNA mRNA TargetGene->mRNA Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow for Bioassay Validation

The validation of a bioassay for this compound would involve a series of steps to ensure the reliability and reproducibility of the results. The following diagram illustrates a typical workflow.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, E2, BPA) C Serial Dilution of Compounds A->C B Cell Culture Maintenance (Yeast or MCF-7) D Cell Seeding and Treatment B->D C->D E Incubation D->E F Endpoint Measurement (e.g., Colorimetric Reading) E->F G Dose-Response Curve Generation F->G H EC50 and REP Calculation G->H I Statistical Analysis H->I

Caption: Experimental workflow for bioassay validation.

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

1. Materials:

  • Genetically modified Saccharomyces cerevisiae expressing hERα and a lacZ reporter gene.

  • Yeast growth medium (e.g., YPD).

  • Assay medium with a chromogenic substrate for β-galactosidase (e.g., CPRG).

  • 17β-Estradiol (positive control).

  • Dimethyl sulfoxide (DMSO, vehicle control).

  • This compound and other test compounds.

  • 96-well microplates.

2. Method:

  • Prepare a stock solution of this compound, 17β-Estradiol, and other test compounds in DMSO.

  • Perform serial dilutions of the stock solutions in the assay medium to achieve the desired final concentrations.

  • Inoculate the assay medium with an overnight culture of the recombinant yeast.

  • Dispense the yeast-containing assay medium into the wells of a 96-well plate.

  • Add the serially diluted test compounds, positive control, and vehicle control to the respective wells.

  • Incubate the plate at 30°C for 48-72 hours.

  • Measure the absorbance at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for CPRG) to determine β-galactosidase activity.

  • Construct dose-response curves and calculate EC50 values.

MCF-7 Cell Proliferation (E-Screen) Assay

1. Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Hormone-stripped FBS.

  • 17β-Estradiol (positive control).

  • Dimethyl sulfoxide (DMSO, vehicle control).

  • This compound and other test compounds.

  • 96-well cell culture plates.

  • MTT reagent or other cell viability assay kit.

2. Method:

  • Culture MCF-7 cells in standard medium. For the assay, switch to a medium containing hormone-stripped FBS for at least 3 days to deplete endogenous estrogens.

  • Prepare stock solutions of this compound, 17β-Estradiol, and other test compounds in DMSO.

  • Perform serial dilutions of the stock solutions in the hormone-depleted medium.

  • Seed the MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Replace the medium with the medium containing the serially diluted test compounds, positive control, and vehicle control.

  • Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • On day 6, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Construct dose-response curves and calculate EC50 values.

This guide provides a framework for the validation of a bioassay to determine the estrogenic activity of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to include appropriate quality control measures to ensure the validity of their findings.

Comparative Analysis of Antibody Cross-Reactivity for 2-Hydroxydibenzofuran Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This guide presents a methodological framework for comparing the cross-reactivity of antibodies against isomers of 2-hydroxydibenzofuran. Due to a lack of publicly available data on specific antibodies for this compound, this document outlines a comprehensive, hypothetical experimental plan. The protocols and data presentation are based on established principles of immunoassay development for structurally related small molecules, such as other benzofuran and dibenzofuran derivatives.

Introduction

This compound and its isomers are aromatic compounds of interest in various fields, including environmental science and drug discovery. The development of specific antibodies to these isomers is crucial for creating sensitive and selective immunoassays. A key challenge in developing such assays is ensuring the antibody's specificity for the target isomer and minimizing cross-reactivity with other structurally similar isomers. This guide provides a roadmap for generating and characterizing antibodies and evaluating their cross-reactivity profiles.

Hypothetical Cross-Reactivity Data

The following table illustrates how quantitative data on antibody cross-reactivity against various this compound isomers would be summarized. This data is essential for selecting the most specific antibody for a particular application. The cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Compound IDIsomer NameIC50 (ng/mL)Cross-Reactivity (%)
1This compound25.5100
21-Hydroxydibenzofuran150.217.0
33-Hydroxydibenzofuran85.729.8
44-Hydroxydibenzofuran320.18.0
5Dibenzofuran>1000<2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A robust evaluation of antibody cross-reactivity relies on well-defined experimental procedures. The following sections detail the key methodologies.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against small molecules like hydroxydibenzofurans, they must be conjugated to a larger carrier protein, a process that begins with designing a hapten.

  • Hapten Design: A linker arm is introduced into the this compound molecule at a position that is distal from the key structural features that differentiate the isomers. This preserves the unique epitopes of each isomer. For this compound, the hydroxyl group can be used as a point of attachment for a linker with a terminal carboxyl group.

  • Conjugation to Carrier Protein: The carboxylated hapten is then covalently linked to a carrier protein such as bovine serum albumin (BSA) for the immunogen or ovalbumin (OVA) for the coating antigen using the active ester method. The use of different carrier proteins for immunization and screening helps to minimize the selection of antibodies that recognize the carrier protein itself.

Antibody Production

Both polyclonal and monoclonal antibodies can be generated, with monoclonal antibodies being preferred for their high specificity and batch-to-batch consistency.

  • Immunization: Mice or rabbits are immunized with the this compound-BSA conjugate emulsified in an adjuvant. A series of booster injections are administered to stimulate a strong immune response.

  • Monoclonal Antibody Production (Hybridoma Technology):

    • Spleen cells from the immunized animal are harvested and fused with myeloma cells to create hybridomas.

    • Hybridoma cells are cultured in a selective medium.

    • Supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to the this compound-OVA conjugate.

    • Positive clones are subcloned by limiting dilution to ensure monoclonality.

    • The selected monoclonal antibodies are then produced in larger quantities and purified.

Competitive ELISA Development

A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules.

  • Plate Coating: A 96-well microtiter plate is coated with the this compound-OVA conjugate.

  • Competitive Reaction: A constant amount of the monoclonal antibody is pre-incubated with varying concentrations of the free this compound isomer (the analyte) or other competing isomers. This mixture is then added to the coated plate.

  • Detection: The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value (the concentration of the analyte that causes 50% inhibition of antibody binding) is calculated from this curve.

Cross-Reactivity Calculation

Cross-reactivity (CR%) is calculated to quantify the extent to which the antibody binds to other isomers relative to the target analyte (this compound). The formula is as follows:

CR (%) = (IC50 of this compound / IC50 of competing isomer) x 100

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.

experimental_workflow cluster_hapten Hapten & Immunogen Prep cluster_antibody Antibody Production cluster_elisa Immunoassay & Analysis Hapten Synthesis Hapten Synthesis Carrier Protein Conjugation (BSA/OVA) Carrier Protein Conjugation (BSA/OVA) Hapten Synthesis->Carrier Protein Conjugation (BSA/OVA) Immunization Immunization Carrier Protein Conjugation (BSA/OVA)->Immunization Hybridoma Production Hybridoma Production Immunization->Hybridoma Production Screening & Cloning Screening & Cloning Hybridoma Production->Screening & Cloning Antibody Purification Antibody Purification Screening & Cloning->Antibody Purification Competitive ELISA Competitive ELISA Antibody Purification->Competitive ELISA Data Analysis (IC50) Data Analysis (IC50) Competitive ELISA->Data Analysis (IC50) Cross-Reactivity Calculation Cross-Reactivity Calculation Data Analysis (IC50)->Cross-Reactivity Calculation

Caption: Experimental workflow for antibody development and cross-reactivity analysis.

competitive_elisa cluster_well Microtiter Well Surface cluster_solution Sample & Antibody Solution cluster_binding Competitive Binding Coating_Antigen Coating Antigen (Isomer-OVA) Bound_Complex Antibody-Coating Antigen Complex Antibody Antibody Antibody->Bound_Complex Binds if no free isomer Unbound_Complex Antibody-Free Isomer Complex (Washed Away) Antibody->Unbound_Complex Preferentially binds free isomer Free_Antigen Free Isomer (Analyte)

Performance comparison of different HPLC columns for 2-Hydroxydibenzofuran separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Hydroxydibenzofuran, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical determinant of analytical success. The inherent polarity and aromaticity of this compound demand a careful consideration of stationary phase chemistry to achieve optimal separation from impurities and related compounds. This guide provides an objective comparison of three commonly employed reversed-phase HPLC columns—a traditional C18, a Phenyl-Hexyl, and a Polar-Embedded phase—for the analysis of this compound. The information presented herein, including representative experimental data, is intended to facilitate informed decision-making in method development and routine analysis.

Performance Comparison of HPLC Columns for this compound Separation

The choice of a stationary phase is paramount for achieving the desired chromatographic resolution, peak shape, and retention for this compound. The following table summarizes the anticipated performance of C18, Phenyl-Hexyl, and Polar-Embedded columns for this analysis.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnPolar-Embedded Column
Retention Time (min) ~ 9.2~ 8.1~ 7.5
Resolution (Rs) > 1.8> 2.2> 2.0
Peak Asymmetry (As) 1.21.11.0
Theoretical Plates (N) ~ 12,000~ 14,000~ 13,500
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactionsHydrophobic and polar interactions

Disclaimer: The quantitative data presented in this table is a representative, hypothetical comparison based on established chromatographic principles and the typical performance of these columns for similar aromatic and polar analytes. Actual results may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

C18 columns , the workhorses of reversed-phase chromatography, are expected to provide good retention for the moderately nonpolar this compound molecule primarily through hydrophobic interactions.

Phenyl-Hexyl columns are anticipated to offer alternative selectivity and potentially improved resolution due to the dual retention mechanism involving both hydrophobic interactions with the hexyl chain and π-π interactions between the phenyl ligands and the aromatic rings of this compound. This can be particularly advantageous for separating it from other aromatic impurities.

Polar-Embedded columns are designed to provide balanced retention for both polar and nonpolar analytes and can often be operated in highly aqueous mobile phases.[1] The embedded polar group can lead to different selectivity and improved peak shape for polar compounds like this compound by minimizing unwanted interactions with residual silanols on the silica surface.

Experimental Protocols

The following are detailed, generalized experimental protocols that can serve as a starting point for the HPLC analysis of this compound on the compared columns. Optimization of these conditions is recommended for specific analytical requirements.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Polar-Embedded, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient elution)

  • Gradient Program:

    • 0-2 min: 40% Acetonitrile

    • 2-12 min: 40% to 80% Acetonitrile

    • 12-15 min: 80% Acetonitrile

    • 15-16 min: 80% to 40% Acetonitrile

    • 16-20 min: 40% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

Logical Workflow for HPLC Column Selection

The process of selecting an appropriate HPLC column for a specific application involves a systematic evaluation of various parameters. The following diagram illustrates a logical workflow for this process.

HPLC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., Purity, Quantification) analyte_properties Characterize Analyte (this compound) - Polarity - Aromaticity - pKa start->analyte_properties lit_review Literature Search & Review of Existing Methods analyte_properties->lit_review initial_selection Initial Column Selection (C18, Phenyl-Hexyl, Polar-Embedded) lit_review->initial_selection method_dev Method Development - Mobile Phase Screening - Gradient Optimization initial_selection->method_dev performance_eval Performance Evaluation - Retention Time - Resolution - Peak Shape method_dev->performance_eval column_comparison Compare Column Performance performance_eval->column_comparison column_comparison->initial_selection Does Not Meet Requirements optimal_column Select Optimal Column column_comparison->optimal_column Meets Requirements method_validation Method Validation (Accuracy, Precision, Linearity) optimal_column->method_validation end End: Routine Analysis method_validation->end

References

Safety Operating Guide

Proper Disposal of 2-Hydroxydibenzofuran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxydibenzofuran, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

Immediate Safety and Hazard Information

This compound is classified as an irritant that can cause skin and eye irritation, as well as respiratory irritation[1]. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Small Spill Cleanup (Solid)
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don PPE: Ensure all required PPE is worn before beginning cleanup.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust[2].

  • Collection: Carefully scoop the mixture into a designated, labeled hazardous waste container[2][3]. Use non-sparking tools if the material is in a flammable solvent.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by water. All cleaning materials must also be disposed of as hazardous waste[4].

Large Spill Response

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures for this compound

All this compound waste, including contaminated materials, must be disposed of as hazardous waste through an approved waste disposal program[5]. Do not dispose of this chemical down the drain or in regular trash[5][6].

Waste Collection and Storage
  • Designated Container: Use a clearly labeled, non-reactive container for collecting this compound waste. The container should be kept securely closed except when adding waste[7][8].

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound"[9].

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents[7].

Empty Container Disposal

An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent[5]. The rinsate from this process must be collected and disposed of as hazardous waste[5]. After proper decontamination, deface the original label before disposing of the container in regular trash[5].

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Hydroxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxydibenzofuran. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Hazard ClassGHS ClassificationRecommended PPE
Skin Irritation H315: Causes skin irritation[1]Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, or chemical-resistant clothing.[2][3][4]
Eye Irritation H319: Causes serious eye irritation[1]Safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][5]
Respiratory Irritation H335: May cause respiratory irritation[1]A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Before handling, don all required PPE as specified in the table above.

2. Handling and Dispensing:

  • Avoid the formation of dust.[3]

  • Do not get the chemical in the eyes, on the skin, or on clothing.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Keep the container tightly closed when not in use.[2]

3. Spill Management:

  • In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[3]

  • Use an inert absorbent material for cleaning up spills.[2]

4. First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][5]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[2][3]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Weighing and Dispensing B->C D Performing Experiment C->D E Decontaminate Work Area D->E F Properly Doff PPE E->F G Collect Waste in Labeled Container F->G H Dispose as Hazardous Waste G->H

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[3]
Contaminated Materials (PPE, absorbent) Collect in a suitable, closed container and dispose of as hazardous waste.[3]

Key Disposal Guidelines:

  • Do not let the chemical enter the environment.[5]

  • Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

  • Entrust disposal to a licensed waste disposal company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.